Product packaging for Mycobacterium Tuberculosis Inhibitor(Cat. No.:)

Mycobacterium Tuberculosis Inhibitor

Cat. No.: B1226655
M. Wt: 519.6 g/mol
InChI Key: XLIZSNQPHLLULU-UHFFFAOYSA-N
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Description

Global Health Context of Tuberculosis and the Urgent Need for Novel Inhibitors

Tuberculosis remains a formidable global health threat. The World Health Organization (WHO) consistently reports millions of new TB cases and a staggering number of deaths annually, making it one of the leading infectious causes of mortality worldwide. The situation is exacerbated by the rising prevalence of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), which are difficult and costly to treat. frontiersin.org These resistant forms of the disease necessitate longer, more complex treatment regimens that often involve second-line drugs with higher toxicity.

The intricate biology of M. tuberculosis itself presents significant challenges. Its unique, lipid-rich cell wall provides a formidable barrier to many potential drugs, and its ability to enter a dormant, non-replicating state allows it to persist in the human body for years, evading the effects of many antibiotics that target actively dividing cells. nih.govnih.gov This latency can lead to the reactivation of the disease later in life. The synergy with the human immunodeficiency virus (HIV) further complicates the TB pandemic, as individuals with compromised immune systems are far more susceptible to active TB disease. nih.gov These converging factors create a pressing and urgent need for the discovery and development of novel inhibitors that can overcome existing resistance mechanisms, shorten treatment durations, and effectively target both replicating and persistent forms of the bacillus.

Current Landscape of Mycobacterium Tuberculosis Inhibitor Research

The current research landscape for M. tuberculosis inhibitors is dynamic and multifaceted, with a focus on novel targets and mechanisms of action to combat drug resistance. Key areas of investigation include the inhibition of the mycobacterial cell wall synthesis, protein synthesis, and energy metabolism.

Inhibitors of cell wall synthesis remain a cornerstone of TB drug development. nih.govmdpi.com The mycobacterial cell wall is a unique and complex structure, essential for the bacterium's survival and virulence, making its biosynthetic pathways attractive targets. nih.govmdpi.commdpi.com Several new compounds in development target different stages of the synthesis of mycolic acids, arabinogalactan (B145846), and peptidoglycan. nih.govmdpi.com

Another critical area of focus is the inhibition of protein synthesis. While some protein synthesis inhibitors have long been used for TB, the search for new compounds with better efficacy and oral bioavailability continues. nih.govnih.gov Researchers are exploring inhibitors of enzymes like leucyl-tRNA synthetase, which are essential for the production of proteins necessary for bacterial growth and survival. nih.govnih.govasm.org

A particularly promising and relatively new frontier is the targeting of M. tuberculosis's energy metabolism. nih.govnih.govasm.orgvu.nl Compounds that disrupt the bacterium's ability to generate ATP, the cell's energy currency, have shown potent bactericidal activity against both replicating and non-replicating bacteria. nih.govnih.govnih.govwikipedia.org This is a significant advantage, as it offers the potential to eradicate persistent infections. Several inhibitors targeting different components of the electron transport chain and ATP synthase are in various stages of clinical development. frontiersin.orgnih.govnih.govasm.orgnih.govnih.govnewtbdrugs.org

The research pipeline includes a number of promising inhibitor candidates. These compounds often possess novel mechanisms of action, making them effective against drug-resistant strains.

Promising Mycobacterium Tuberculosis Inhibitors in Development

Compound NameTarget/Mechanism of Action
Bedaquiline (B32110) Inhibits the c-subunit of ATP synthase, disrupting cellular energy production. nih.govwikipedia.orgnewtbdrugs.orgdrugbank.comnih.gov
Pretomanid (B1679085) A nitroimidazole prodrug that, upon activation, inhibits mycolic acid synthesis and releases reactive nitrogen species. wikipedia.orgpatsnap.comtoku-e.comdrugbank.comnih.gov
Delamanid (B1670213) A nitro-dihydro-imidazooxazole that inhibits the synthesis of mycolic acids. researchgate.netwikipedia.orgnih.govnih.govpatsnap.com
SQ109 A diamine that targets MmpL3, a transporter involved in cell wall synthesis, and also acts as an uncoupler of the proton motive force. nih.govnih.govresearchgate.netresearchgate.netnih.govnewtbdrugs.org
BTZ-043 A benzothiazinone that covalently inhibits DprE1, an enzyme essential for arabinan (B1173331) synthesis in the cell wall. newtbdrugs.orgnih.govnih.govdzif.delmu-klinikum.de
Telacebec (Q203) An imidazopyridine that targets the QcrB subunit of the cytochrome bc1 complex, inhibiting cellular respiration. frontiersin.orgnih.gov
TBA-7371 A DprE1 inhibitor. frontiersin.org
Sutezolid An oxazolidinone that inhibits protein synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21N3O5S2 B1226655 Mycobacterium Tuberculosis Inhibitor

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H21N3O5S2

Molecular Weight

519.6 g/mol

IUPAC Name

methyl 4-[[2-[[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H21N3O5S2/c1-34-25(33)13-4-6-16(7-5-13)27-20(30)12-35-26-28-18-9-8-17(11-19(18)36-26)29-23(31)21-14-2-3-15(10-14)22(21)24(29)32/h2-9,11,14-15,21-22H,10,12H2,1H3,(H,27,30)

InChI Key

XLIZSNQPHLLULU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5C6CC(C5C4=O)C=C6

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5C6CC(C5C4=O)C=C6

Origin of Product

United States

Discovery Methodologies for Mycobacterium Tuberculosis Inhibitors

Phenotypic Whole-Cell Screening Campaigns

Phenotypic screening involves testing compounds directly against the whole Mtb bacterium to identify those that inhibit its growth. acs.org This method is advantageous as it does not require prior knowledge of a specific drug target, ensuring that identified compounds are active against the whole organism and have the necessary permeability to cross the complex mycobacterial cell wall. acs.org

These campaigns often utilize recombinant Mtb strains engineered to express reporter genes, such as luciferases or fluorescent proteins (e.g., DsRed or mCherry), which provide a measurable signal corresponding to bacterial viability. nih.goviucr.org This allows for the automation and miniaturization of assays into 96-well or 384-well plate formats, significantly increasing the throughput. acs.orgnih.gov For instance, a screen of over 100,000 compounds using a microdilution Alamar blue assay in a 384-well format identified nearly 1,800 initial hits. cambridge.org

Several successful phenotypic screening campaigns have led to the discovery of novel chemical scaffolds with potent anti-tubercular activity.

Screening CampaignCompound Library SizeKey Findings/Identified ScaffoldsReference
IDRI Fluorescent Strain Screen1,105Phenoxyalkylbenzamidazoles, Benzothiophene 1-1 dioxides, Piperidinamines nih.gov
GSK Compound Library Screen-Identified inhibitors of amino acid biosynthesis researchgate.net
TAACF HTS Campaign100,9971,593 confirmed active compounds in dose-response cambridge.org
LepB Underexpression Screen72,000Phenylhydrazone (PHY) series mdpi.com

One notable strategy involves using engineered Mtb strains that are hypersusceptible to the inhibition of a specific pathway. For example, a target-based whole-cell screen using a strain that underexpresses the essential signal peptidase LepB led to the identification of the phenylhydrazone series, which showed greater potency against this engineered strain. mdpi.com

Target-Based High-Throughput Screening

In contrast to the "black-box" nature of phenotypic screening, target-based HTS focuses on identifying molecules that inhibit a specific, pre-selected Mtb protein essential for its survival. acs.org This approach offers the advantage of a known mechanism of action from the outset.

A typical target-based HTS involves purifying the target protein and developing a biochemical assay that measures its activity. For example, a luminescence-coupled assay was developed to screen for inhibitors of mycothione (B1250312) reductase (Mtr), an enzyme crucial for protecting Mtb against oxidative stress. nih.govacs.org This screen of approximately 130,000 compounds yielded 19 hits, which were grouped into two main clusters: morpholines and sulfonylamines. nih.gov

However, a significant challenge in target-based screening is that potent biochemical inhibitors often fail to translate into whole-cell activity. acs.org This can be due to poor permeability across the mycobacterial cell envelope, active efflux by the bacterium, or the target not being vulnerable in the cellular context. acs.org

Rational Drug Design and Computational Approaches for Inhibitor Identification

As our understanding of Mtb biology and protein structures grows, rational drug design and computational methods have become indispensable tools in the quest for new inhibitors. These approaches leverage structural information of essential mycobacterial proteins to design or identify molecules that can bind to and inhibit them.

Structure-Based Drug Design (SBDD)

Structure-based drug design (SBDD) is an iterative process that relies on the three-dimensional structure of a target protein, typically determined by X-ray crystallography or NMR spectroscopy. nih.govuni-wuerzburg.de With thousands of Mtb macromolecular structures available in the Protein Data Bank (PDB), researchers have a solid foundation for SBDD projects. nih.gov This method allows for the design of potent and selective inhibitors by analyzing the interactions between a ligand and its target protein at an atomic level. uni-wuerzburg.de

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com This is a cornerstone of SBDD and is widely used for virtual screening, where large libraries of chemical compounds are computationally "docked" into the active site of a target protein. nih.govmdpi.com The compounds are then ranked based on a scoring function that estimates their binding affinity, allowing researchers to prioritize a smaller, more manageable number of compounds for experimental testing. meddocsonline.org

Virtual screening has been successfully applied to numerous Mtb targets, including:

MurE Ligase: A key enzyme in peptidoglycan synthesis. Virtual screening was used to identify potential drug-like fragments as starting points for lead generation. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): The target of the frontline drug isoniazid (B1672263). Docking studies of quercetin (B1663063) analogs identified potential new inhibitors. mdpi.com

Mycolic Acid Methyl Transferase (MmaA1): Involved in the maturation of mycolic acids. Virtual screening of over 43,000 molecules led to the synthesis and confirmation of a novel benzamide (B126) inhibitor. nih.gov

Malonyl Co-A Acyl Carrier Protein Transacylase (FabD): An enzyme at a crucial branching point in fatty acid synthesis. Virtual screening identified three hit compounds from the NPASS library. nih.gov

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional HTS. cambridge.orgresearchgate.net This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target protein. cambridge.org These initial fragment hits serve as starting points for building more potent, drug-like molecules through chemical elaboration or by linking different fragments together. acs.orgcambridge.org

FBDD offers several advantages, including the ability to explore chemical space more effectively and generate novel lead compounds with better physicochemical properties. researchgate.net Biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and differential scanning fluorimetry (DSF) are central to identifying and validating fragment binding. acs.org

Successful applications of FBDD in TB drug discovery include the development of inhibitors for:

InhA: A fragment screen identified hits that, despite having no initial inhibitory activity, revealed a unique binding mode, providing a new scaffold for inhibitor design. acs.org

CYP121: An essential P450 enzyme. A triazol-1-yl phenol (B47542) fragment was identified and optimized, leading to a 100-fold improvement in binding affinity. acs.org

Thioredoxin Reductase (TrxR): Crystallographic fragment screening against Mycobacterium smegmatis TrxR identified 56 new starting points for inhibitor development. iucr.org

FBDD TargetScreening Technique(s)Key FindingsReference
InhADSF, NMR, X-ray crystallographyIdentified fragments with a unique binding mode, creating a new conformation of the Y158 residue. acs.org
CYP121Biophysical assays, X-ray crystallographyA triazol-1-yl phenol fragment was merged and optimized to a lead compound with 15 µM affinity. acs.org
EthRX-ray crystallographyFragment merging strategy used to generate improved inhibitors. cambridge.org
Thioredoxin Reductase (Msm)Crystallographic screeningIdentified 56 fragment starting points binding to 11 different sites. iucr.org

Ligand-Based Drug Design (LBDD)

Ligand-based drug design (LBDD) focuses on the properties of molecules known to interact with a target of interest. By analyzing the structural features of these active ligands, it is possible to develop a model that predicts the activity of new, untested compounds. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.orgnih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule are directly related to changes in its biological effects. nih.govyoutube.com This method is instrumental in predicting the activity of novel compounds, optimizing lead compounds, and understanding the mechanism of drug action at a molecular level. nih.gov

In the context of M.tb inhibitor discovery, QSAR models are developed using a dataset of compounds with known antitubercular activity. scirp.org For instance, a study on a series of twenty-two benzimidazole (B57391) derivatives with inhibitory activity against M.tb H37Rv utilized QSAR to build predictive models. scirp.org The molecules were computationally optimized to derive various molecular descriptors, which are numerical representations of their structural and chemical features. scirp.org These descriptors, along with the experimental biological activities, are then used to generate a QSAR model through statistical methods like multi-linear regression (MLR). scirp.orgresearchgate.net

One such study on quinolinone-based thiosemicarbazones resulted in a QSAR model with a high correlation coefficient (R² = 0.83), indicating a strong relationship between the descriptors and the antitubercular activity. nih.gov The model highlighted the importance of van der Waals volume, electron density, and electronegativity in the inhibitory action of these compounds. nih.gov Similarly, a QSAR analysis of xanthone (B1684191) derivatives identified key atomic charges (qC1, qC4, and qC9) as being crucial for their activity against M.tb. researchgate.net These models not only predict the potency of new compounds but also guide the synthesis of more effective derivatives by indicating which structural modifications are likely to enhance activity. nih.govnih.gov The robustness and predictive power of QSAR models are rigorously assessed through various validation techniques. scirp.org

Pharmacophore modeling is another key LBDD technique that identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. tandfonline.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that a ligand must possess to bind effectively to its target receptor. nih.govresearchgate.net

This approach has been successfully applied to discover new inhibitors for various M.tb targets. For example, a ligand-based pharmacophore model was constructed for inhibitors of the α-subunit of tryptophan synthase, an enzyme crucial for the survival of M.tb. tandfonline.com This model was then used as a 3D query to screen a large database of chemical compounds, leading to the identification of a novel inhibitor, ZINC09150898, which demonstrated significant growth inhibition of the H37Rv strain of M.tb. tandfonline.comtandfonline.com

In another study targeting the Mycobacterial membrane protein Large 3 (MmpL3), a critical transporter in M.tb, a five-point pharmacophore model was developed based on a set of 220 known MmpL3 inhibitors. nih.gov The model, comprising a hydrogen bond acceptor, a hydrogen bond donor, two hydrophobic groups, and an aromatic ring, was used to screen chemical databases. nih.gov This virtual screening identified a compound, DrugBank_6059, which exhibited a strong binding affinity for the MmpL3 protein in subsequent molecular docking studies. nih.gov Researchers have also developed dynamic hybrid pharmacophore models (DHPMs) that combine interaction features from different binding sites of a target, offering a more comprehensive screening tool. nih.gov

Advanced Computational Techniques and Machine Learning in Inhibitor Discovery

Machine learning models, such as Bayesian models, have been developed using large datasets of molecules with known M.tb inhibitory activity. nih.gov These models can effectively screen large compound libraries to identify potential new active compounds. nih.gov For instance, ML models have been trained on datasets containing thousands of molecules to predict their in vitro activity against M.tb. nih.gov These predictive models not only help in prioritizing compounds for experimental testing but also provide insights into the molecular features that are enriched in active compounds. nih.gov

Furthermore, ensemble machine learning approaches, combined with QSAR (mtc-QSAR-EL), have been used to create multi-condition models for the virtual screening of potential multi-strain M.tb inhibitors. mdpi.com Such models have demonstrated high accuracy (over 85%) and have been successful in identifying existing antituberculosis drugs as well as proposing new candidates for repurposing. mdpi.com

Natural Product-Based Discovery of Mycobacterium Tuberculosis Inhibitors

Natural products have historically been a rich source of antibacterial agents, and they continue to play a vital role in the discovery of new antitubercular drugs. nih.govnih.gov Many established anti-TB drugs have their origins in natural compounds. nih.gov The immense structural diversity of natural products provides a unique chemical space for identifying novel scaffolds with potent activity against M.tb. mdpi.com

Recent research has uncovered numerous natural products and their analogs with promising activity against M.tb, including compounds from previously unrecognized classes. nih.gov These discoveries are often made through phenotypic screening of natural product libraries against whole M.tb cells. mdpi.com For example, a fraction from the plant Polyalthia sp. showed activity against M.tb, leading to the identification of the active compound altholactone (B132534). mdpi.com Further investigation using native mass spectrometry revealed that altholactone binds to the mycobacterial protein Rv1466. mdpi.com

Natural products with fused-nitrogen-containing heterocycles, such as indoles, represent an important class of antitubercular compounds. mdpi.com The depsipeptide ecumicin, for instance, potently inhibits the growth of both replicating and non-replicating M.tb. mdpi.com Other natural products like rifapentine (B610483) and CPZEN-45 have progressed to clinical stages of development. nih.gov These compounds often target essential mycobacterial processes, including cell wall synthesis, protein production, and energy generation. rsc.org

Repositioning and Repurposing Strategies for Antitubercular Inhibitors

Drug repositioning, or repurposing, is a strategy that involves identifying new therapeutic uses for existing approved drugs. nih.gov This approach offers several advantages, including reduced development timelines and costs, as the safety and pharmacokinetic profiles of these drugs are often well-established. explorationpub.com

Both computational and experimental methods are employed to identify repurposing candidates for tuberculosis. nih.govexplorationpub.com In silico approaches like virtual screening and molecular docking are used to predict the binding of known drugs to M.tb targets. nih.govresearchgate.net For example, computational studies have identified drugs like fusidic acid as potential inhibitors of the M.tb FtsZ protein. nih.gov

Several drugs originally developed for other conditions have shown promise as antitubercular agents. explorationpub.com For instance, linezolid (B1675486), an antibiotic, and celecoxib, an anti-inflammatory drug, have been found to possess anti-TB properties. explorationpub.com Simvastatin, a cholesterol-lowering drug, was found to enhance the activity of isoniazid against M.tb in cellular models. explorationpub.com The identification of drugs with polypharmacology, the ability to act on multiple targets simultaneously, is a particularly attractive aspect of this strategy. researchgate.net While drug repurposing holds great potential, challenges remain, such as the need for further validation of in silico hits through in vitro and preclinical studies. nih.gov

Molecular Targets of Mycobacterium Tuberculosis Inhibitors

Inhibitors Targeting Cell Wall Biosynthesis Pathways

The mycobacterial cell wall is a formidable barrier, and its synthesis is a primary target for anti-TB drugs. This intricate structure is composed of peptidoglycan, arabinogalactan (B145846), and mycolic acids. Inhibitors that target the biosynthetic pathways of these components effectively compromise the integrity of the cell wall, leading to bacterial cell death.

Mycolic acids are long-chain fatty acids that form a waxy, impermeable outer layer of the mycobacterial cell wall. The inhibition of their synthesis is a well-established and effective strategy for combating M. tuberculosis.

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. Inhibition of InhA disrupts this pathway, preventing the formation of mycolic acids and compromising the cell wall.

Isoniazid (B1672263) (INH): A cornerstone of TB therapy, Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. nih.govnih.govelsevierpure.comyoutube.com The activated form of Isoniazid then forms an adduct with NAD+, which in turn inhibits InhA. nih.govnih.govelsevierpure.comresearchgate.net This action blocks the synthesis of mycolic acid, leading to bacterial cell death. nih.govelsevierpure.comyoutube.comresearchgate.net

Ethionamide (ETH): Structurally similar to Isoniazid, Ethionamide is also a prodrug that requires activation, in this case by the monooxygenase EthA. nih.govelsevierpure.compatsnap.com The activated form of Ethionamide also forms an adduct with NAD+ and inhibits InhA, thereby disrupting mycolic acid synthesis. nih.govelsevierpure.comresearchgate.netpatsnap.com

Triclosan: This broad-spectrum antimicrobial agent directly inhibits InhA without the need for prior activation. acs.orgnih.govresearchgate.netproquest.com Triclosan binds to the enzyme, preventing it from carrying out its function in fatty acid elongation. acs.orgnih.gov Research has focused on developing Triclosan derivatives with enhanced potency against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov

CompoundTarget EnzymeMechanism of Action
IsoniazidInhAProdrug activated by KatG; forms an adduct with NAD+ to inhibit the enzyme.
EthionamideInhAProdrug activated by EthA; forms an adduct with NAD+ to inhibit the enzyme.
TriclosanInhADirectly inhibits the enzyme.

KasA is another essential enzyme in the FAS-II system of M. tuberculosis. It is responsible for catalyzing the condensation of acyl-ACP and malonyl-ACP, a critical step in the elongation of mycolic acid precursors.

Recent research has identified KasA as a druggable target. researchgate.netnih.gov Small molecule inhibitors, such as JSF-3285, have been developed to target this enzyme. rutgers.edu These inhibitors are being investigated for their potential to treat both drug-sensitive and drug-resistant tuberculosis. rutgers.edu The development of KasA inhibitors represents a promising avenue for new anti-TB therapies, as there are currently no approved drugs that target this enzyme. rutgers.edu

MmpL3 is an essential membrane transporter responsible for exporting trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane of M. tuberculosis. nih.govmedchemexpress.compatsnap.com Inhibition of MmpL3 disrupts the transport of these essential building blocks, thereby preventing the formation of the mycolic acid layer in the cell wall. nih.govpatsnap.com

A number of structurally diverse compounds have been identified as MmpL3 inhibitors, highlighting its promiscuity as a drug target. nih.govnih.gov

SQ109: This ethambutol (B1671381) analog is a well-established MmpL3 inhibitor that has undergone clinical trials. nih.govmdpi.comportlandpress.com It has demonstrated activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. mdpi.com The proposed mechanism of action involves the direct inhibition of MmpL3, leading to the accumulation of TMM within the cell. nih.gov However, some studies suggest that SQ109 may also act by dissipating the proton motive force (PMF) across the cell membrane, which is essential for the function of MmpL transporters. nih.govmorressier.com

AU1235: An adamantyl urea compound, AU1235 is a potent inhibitor of MmpL3. medchemexpress.comselleckchem.com It disrupts the transport of TMM across the inner membrane. medchemexpress.com Research suggests that AU1235, along with other MmpL3 inhibitors, may also dissipate the transmembrane electrochemical proton gradient. nih.gov

BM212: This 1,5-diarylpyrrole compound also targets MmpL3 and is believed to inhibit its function by dissipating the proton motive force. nih.gov

Indolecarboxamides (e.g., NITD-304 and NITD-349): This class of compounds has been shown to directly interact with and inhibit MmpL3. acs.org

CompoundTargetProposed Mechanism of Action
SQ109MmpL3Direct inhibition of TMM transport and dissipation of proton motive force.
AU1235MmpL3Inhibition of TMM transport, possibly through dissipation of proton motive force.
BM212MmpL3Inhibition of MmpL3 function through dissipation of proton motive force.
IndolecarboxamidesMmpL3Direct interaction and inhibition of MmpL3.

Arabinogalactan is a branched polysaccharide that links the peptidoglycan layer to the outer mycolic acid layer in the mycobacterial cell wall. Its synthesis is a critical process for the structural integrity of the cell envelope.

DprE1 is a crucial enzyme involved in the synthesis of decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for both arabinogalactan and lipoarabinomannan, another key component of the cell wall. acs.orgpatsnap.com DprE1 has been identified as a highly vulnerable target for anti-TB drug development. acs.orgnewtbdrugs.orgmdpi.com

Benzothiazinones (BTZs): This class of compounds, including PBTZ169 (Macozinone), are potent, irreversible inhibitors of DprE1. medchemexpress.complos.orgnewtbdrugs.orgacs.orgaxonmedchem.comaucegypt.edu They act as suicide substrates, where the nitro group of the BTZ is reduced by DprE1 to an electrophilic species that then forms a covalent bond with a cysteine residue in the active site of the enzyme. medchemexpress.comacs.orgacs.org This covalent modification permanently inactivates the enzyme, blocking arabinan (B1173331) synthesis and leading to cell death. newtbdrugs.orgacs.org

TBA-354: This compound is another DprE1 inhibitor that has entered clinical trials. plos.org

PBTZ169 (Macozinone): A derivative of BTZ043, PBTZ169 is a piperazinobenzothiazinone that covalently inhibits DprE1. newtbdrugs.orgnewtbdrugs.org It has shown synergistic effects with other anti-TB drugs. newtbdrugs.orgnewtbdrugs.org

Compound Class/NameTarget EnzymeMechanism of Action
Benzothiazinones (BTZs)DprE1Irreversible inhibition through covalent modification of an active site cysteine.
TBA-354DprE1Inhibition of DprE1.
PBTZ169 (Macozinone)DprE1Covalent inhibition of DprE1.

Peptidoglycan Synthesis Inhibition

Peptidoglycan is a vital polymer that provides structural integrity to the mycobacterial cell wall, making its synthesis an attractive target for inhibitors nih.govoup.com. The enzymes involved in this biosynthetic pathway are essential for the bacterium's viability and are distinct from those in mammalian cells, offering a degree of selective toxicity oup.comoup.com.

The biosynthesis of peptidoglycan is a multi-step process involving several key enzymes that have been successfully targeted by various inhibitors. One of the most well-known inhibitors is D-cycloserine , a structural analog of D-alanine. It acts as a competitive inhibitor of two crucial enzymes: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) oup.comnih.gov. These enzymes are responsible for the synthesis of the D-Ala-D-Ala dipeptide, a critical component of the peptidoglycan precursor. Inhibition of these enzymes disrupts the formation of the pentapeptide side chains necessary for peptidoglycan cross-linking oup.com.

Another important class of peptidoglycan synthesis inhibitors is the β-lactams , which include compounds like carbapenems. These antibiotics target penicillin-binding proteins (PBPs) and L,D-transpeptidases (Ldts), enzymes responsible for the final cross-linking of peptidoglycan chains nih.gov. While M. tuberculosis possesses a potent β-lactamase that can degrade many β-lactams, the combination of a carbapenem with a β-lactamase inhibitor has shown efficacy oup.com.

Glycopeptides , such as vancomycin, also interfere with peptidoglycan synthesis, although their large size can limit their penetration through the complex mycobacterial cell wall oup.com. Their mechanism involves binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, sterically hindering the transglycosylation and transpeptidation reactions.

The Mur enzymes represent another family of critical enzymes in the early cytoplasmic steps of peptidoglycan precursor synthesis and are considered appealing drug targets oup.comresearchgate.net. For instance, MurC, MurD, MurE, and MurF are ATP-dependent ligases that sequentially add amino acids to the UDP-N-acetylmuramic acid (UDP-MurNAc) molecule nih.gov. The development of inhibitors that can simultaneously target multiple Mur enzymes is a strategy being explored to avert the development of drug resistance oup.comresearchgate.net.

Compound ClassSpecific Compound Example(s)Molecular Target(s)
D-alanine analogD-cycloserineAlanine racemase (Alr), D-alanine:D-alanine ligase (Ddl)
β-lactamsCarbapenems (e.g., Meropenem)Penicillin-binding proteins (PBPs), L,D-transpeptidases (Ldts)
GlycopeptidesVancomycinD-Ala-D-Ala terminus of peptidoglycan precursors
Mur ligase inhibitorsVarious experimental compoundsMurC, MurD, MurE, MurF ligases

L-Rhamnose Synthesis-Related Enzymes

L-rhamnose is a crucial sugar component of the arabinogalactan polysaccharide, which forms a bridge between the peptidoglycan layer and the outer mycolic acid layer in the mycobacterial cell wall. The biosynthesis of L-rhamnose is therefore essential for the structural integrity of the cell envelope, and the enzymes in this pathway are attractive targets for novel antitubercular drugs researchgate.net.

The synthesis of dTDP-L-rhamnose, the activated form of rhamnose used in cell wall construction, involves a four-enzyme pathway (RmlA, RmlB, RmlC, and RmlD). Inhibition of any of these enzymes can disrupt the entire pathway and compromise cell wall formation. Research has led to the identification of inhibitors targeting these enzymes. For instance, virtual screening has identified novel inhibitors of dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD), the final enzyme in the pathway oup.com. Compounds with a rhodanine structural motif have also been found to inhibit the conversion of dTDP-glucose to dTDP-rhamnose acs.org.

A particularly well-studied target in the broader context of arabinogalactan synthesis is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1 ). DprE1 is a crucial enzyme involved in the synthesis of decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan. The inhibition of DprE1 is a validated and potent strategy for killing M. tuberculosis.

Benzothiazinones (BTZs) , such as BTZ043 , are a potent class of DprE1 inhibitors nih.gov. They act as covalent inhibitors, forming a specific bond with a cysteine residue in the active site of DprE1, thereby irreversibly inactivating the enzyme nih.gov. This leads to the disruption of arabinan synthesis and subsequent cell lysis. Another class of potent DprE1 inhibitors is the dinitrobenzamides (DNBs) nih.gov. These compounds also demonstrate excellent activity against drug-sensitive and drug-resistant strains of M. tuberculosis.

Compound ClassSpecific Compound Example(s)Molecular Target(s)
Rhodanine derivativesExperimental compoundsRml enzymes (RmlA, RmlB, RmlC, RmlD)
Tricyclic compoundsExperimental RmlD inhibitorsdTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD)
BenzothiazinonesBTZ043Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)
DinitrobenzamidesExperimental compoundsDecaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

Inhibitors Targeting Energy Metabolism and Respiration

The generation of energy in the form of ATP is fundamental for the survival, growth, and persistence of Mycobacterium tuberculosis. The bacterium's respiratory chain and ATP synthesis machinery are therefore critical targets for therapeutic intervention. This section discusses inhibitors that target key components of these energy-producing pathways.

ATP Synthase Inhibitors

The F1F0 ATP synthase is a crucial enzyme that catalyzes the synthesis of ATP from ADP and inorganic phosphate, utilizing the proton motive force generated by the electron transport chain. Inhibition of this enzyme leads to a rapid depletion of cellular energy, which is lethal to the bacterium.

The most prominent class of ATP synthase inhibitors is the diarylquinolines , with bedaquiline (B32110) being the first-in-class drug approved for the treatment of multidrug-resistant tuberculosis researchgate.netacs.org. Bedaquiline specifically targets the c-subunit of the F0 rotor of the mycobacterial ATP synthase nih.govresearchgate.net. By binding to the c-subunit, it locks the rotor and prevents its rotation, thereby halting ATP synthesis oup.com. The specificity of bedaquiline for the mycobacterial enzyme over the human mitochondrial counterpart contributes to its therapeutic window nih.gov.

Second-generation diarylquinolines, such as TBAJ-876 , have been developed with the aim of improving upon the properties of bedaquiline nih.govnih.gov. These newer compounds also target the c-subunit of ATP synthase.

Another distinct class of ATP synthase inhibitors is the squaramides , exemplified by SQ31f nih.govnih.gov. Structural studies have revealed that SQ31f binds to a different site within the proton-conducting channel of the F0 domain compared to diarylquinolines nih.govnih.gov. Despite binding to a different location, squaramides also induce a conformational change that inhibits the rotation of the c-ring, leading to the cessation of ATP synthesis nih.govnih.gov. The discovery of this alternative binding site provides opportunities for the development of new inhibitors that could be effective against bedaquiline-resistant strains.

Other experimental inhibitors targeting different subunits of the ATP synthase have also been identified. GaMF1 targets the interface between the γ-subunit and the c-ring, while EpNMF1 is an in silico-discovered inhibitor that docks to the N-terminal region of the ε-subunit jwatch.org.

Compound ClassSpecific Compound Example(s)Molecular Target(s)
DiarylquinolinesBedaquiline, TBAJ-876c-subunit of F1F0 ATP synthase
SquaramidesSQ31fF0 domain of F1F0 ATP synthase (distinct from diarylquinoline site)
Experimental inhibitorsGaMF1, EpNMF1γ-subunit/c-ring interface, ε-subunit of F1F0 ATP synthase

Electron Transport Chain (ETC) Component Inhibitors

The electron transport chain of M. tuberculosis is a series of membrane-bound enzyme complexes that transfer electrons from electron donors to electron acceptors, a process that generates the proton motive force required for ATP synthesis. Several components of this chain have been identified as viable drug targets.

The Type II NADH dehydrogenase (Ndh-2) is a key enzyme that introduces electrons into the respiratory chain from NADH acs.org. Unlike the multi-subunit Complex I found in mitochondria, Ndh-2 is a single polypeptide, making it an attractive and specific target. Phenothiazines and 2-mercapto-quinazolinones are two classes of small molecules that have been identified as selective inhibitors of Ndh-2 acs.orgnewtbdrugs.org. Inhibition of Ndh-2 blocks the oxidation of NADH and disrupts the electron flow, leading to a collapse of the proton motive force and a halt in ATP production acs.org.

The cytochrome bc1 complex (also known as Complex III) is another critical component of the ETC. The QcrB subunit of this complex has been validated as a drug target. Telacebec (Q203) is a clinical-stage inhibitor that specifically targets QcrB researchgate.netnih.govnih.gov. It belongs to the class of imidazopyridine amides (IPAs) . By inhibiting QcrB, telacebec blocks the transfer of electrons from menaquinol to cytochrome c, thereby disrupting the respiratory chain and inhibiting ATP synthesis nih.gov. Other classes of QcrB inhibitors include 4-amino-thieno[2,3-d]pyrimidines and triazolopyrimidines researchgate.netmdpi.com.

Clofazimine (B1669197) , a drug repurposed for the treatment of multidrug-resistant tuberculosis, is thought to have a multi-faceted mechanism of action that includes targeting the ETC. It is believed to act as a prodrug that gets reduced by Ndh-2, competing with the natural substrate menaquinone oup.comoup.com. This process can lead to the production of reactive oxygen species and also interfere with the normal function of the electron transport chain oup.com.

Compound ClassSpecific Compound Example(s)Molecular Target(s)
PhenothiazinesExperimental compoundsType II NADH dehydrogenase (Ndh-2)
2-mercapto-quinazolinonesExperimental compoundsType II NADH dehydrogenase (Ndh-2)
Imidazopyridine amidesTelacebec (Q203)QcrB subunit of the cytochrome bc1 complex
4-amino-thieno[2,3-d]pyrimidinesExperimental compoundsQcrB subunit of the cytochrome bc1 complex
TriazolopyrimidinesExperimental compoundsQcrB subunit of the cytochrome bc1 complex
Rimino-phenazineClofazimineType II NADH dehydrogenase (Ndh-2), Menaquinone competition

Cytochrome bd Oxidase Inhibitors

Mycobacterium tuberculosis possesses a branched respiratory chain with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase. The cytochrome bd oxidase is particularly important for the bacterium's survival under conditions of low oxygen and nitrosative stress, which are encountered during infection. This makes it an attractive target for new antitubercular drugs, especially in combination with inhibitors of the cytochrome bc1:aa3 complex, a strategy known as "synthetic lethality" oup.com.

Several classes of inhibitors targeting the cytochrome bd oxidase have been identified. 2-aryl-quinolones , such as the lead compound CK-2-63 , have been shown to inhibit the menaquinol-binding site of the enzyme nih.govacs.org. While these inhibitors may only have a modest effect on their own, they can significantly potentiate the activity of cytochrome bc1:aa3 inhibitors like telacebec acs.org.

Aurachin D and its analogues are another class of quinolone-based inhibitors that target the cytochrome bd oxidase nih.govnih.gov. Similar to the 2-aryl-quinolones, aurachin D shows synergistic bactericidal activity when combined with inhibitors of the other terminal oxidase researchgate.net.

Recent research efforts have also identified novel scaffolds for cytochrome bd oxidase inhibition through computational screening and experimental validation. Compounds such as TB25 , TB25-2 , and TB25-14 have demonstrated significant antimycobacterial efficacy and synergistic effects with QcrB inhibitors nih.gov.

Compound ClassSpecific Compound Example(s)Molecular Target(s)
2-aryl-quinolonesCK-2-63Cytochrome bd oxidase
Quinolone alkaloidsAurachin DCytochrome bd oxidase
Novel scaffoldsTB25, TB25-2, TB25-14Cytochrome bd oxidase

Inhibitors Targeting Nucleic Acid Synthesis and Repair

The processes of DNA replication, transcription, and repair are essential for the viability and propagation of Mycobacterium tuberculosis. The enzymes involved in these pathways are well-established targets for antibacterial agents. This section focuses on inhibitors that disrupt these fundamental processes in M. tuberculosis.

DNA gyrase is a type II topoisomerase that is essential for maintaining DNA supercoiling, a process critical for DNA replication and transcription. In mycobacteria, DNA gyrase is the sole type II topoisomerase, making it an indispensable target. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.

Fluoroquinolones , such as moxifloxacin (B1663623) , are a major class of antibiotics that target the GyrA subunit of DNA gyrase oup.comnih.gov. They stabilize the complex between DNA gyrase and cleaved DNA, leading to the accumulation of double-strand breaks and ultimately cell death nih.gov. Mutations in the gyrA gene are the primary mechanism of fluoroquinolone resistance oup.com.

The GyrB subunit , which contains the ATP-binding site of the enzyme, is another attractive target for which clinically effective drugs have been sought. Novobiocin , an aminocoumarin antibiotic, is a known GyrB inhibitor, but its clinical use has been limited by poor pharmacological properties oup.com. More recently, novel classes of GyrB inhibitors have been developed. Aminobenzimidazoles , such as SPR720 (the prodrug of SPR719), are a promising new class of GyrB inhibitors currently in clinical development nih.govresearchgate.net. These compounds inhibit the ATPase activity of GyrB, thereby preventing the supercoiling function of DNA gyrase. Other experimental GyrB inhibitors, including V027-7669 and V017-8710 , have been identified through virtual screening and have shown activity against multidrug-resistant strains nih.gov.

RNA polymerase (RNAP) is the enzyme responsible for transcribing DNA into RNA, a fundamental step in gene expression. The β-subunit of RNAP is the target of rifamycins (B7979662) , such as rifampicin (B610482) , a cornerstone of first-line tuberculosis therapy. Rifamycins bind to a pocket in the β-subunit and physically block the path of the elongating RNA transcript, thereby inhibiting RNA synthesis creative-biolabs.com.

The deazaflavin-dependent nitroreductase (Ddn) is an enzyme involved in the bioreductive activation of nitroimidazole prodrugs like pretomanid (B1679085) . While not a direct inhibitor of nucleic acid synthesis, Ddn's action is crucial for the generation of reactive nitrogen species that are thought to be the ultimate bactericidal agents, likely causing damage to various cellular macromolecules, including DNA nih.gov.

While the DNA repair pathways of M. tuberculosis are essential for its survival, especially in the face of host-generated stresses, they remain a less explored area for targeted drug development. However, the identification of bacterial urease C (UreC) as an inhibitor of host DNA repair highlights the intricate interplay between the bacterium and its host and suggests that targeting such interactions could be a future therapeutic strategy nih.gov.

Compound ClassSpecific Compound Example(s)Molecular Target(s)
FluoroquinolonesMoxifloxacinGyrA subunit of DNA gyrase
AminobenzimidazolesSPR720 (prodrug of SPR719)GyrB subunit of DNA gyrase
Experimental GyrB inhibitorsV027-7669, V017-8710GyrB subunit of DNA gyrase
RifamycinsRifampicinβ-subunit of RNA polymerase
Nitroimidazoles (prodrugs)PretomanidActivated by deazaflavin-dependent nitroreductase (Ddn)

RNA Polymerase Inhibitors (e.g., rpoB)

The bacterial DNA-dependent RNA polymerase (RNAP) is a crucial enzyme responsible for the transcription of genetic material into messenger RNA (mRNA), which is then translated into functional proteins essential for the bacterium's survival. mdpi.com In Mycobacterium tuberculosis (Mtb), RNAP is a validated target for antitubercular agents. mdpi.com The inhibition of this enzyme's activity disrupts essential life processes of the bacteria. mdpi.com

Rifampicin (RIF) is a well-known antibiotic that targets the β-subunit of RNAP, which is encoded by the rpoB gene. mdpi.comnih.gov RIF works by binding to a pocket in the β-subunit, which sterically blocks the path of the elongating RNA molecule, thereby inhibiting transcription. nih.govharvard.edu The majority of resistance to rifampicin in clinical isolates of M. tuberculosis arises from mutations within the rpoB gene. nih.govtaylorandfrancis.com Specifically, a high percentage of RIF-resistant strains have mutations in an 81-base pair region of rpoB known as the RIF resistance-determining region (RRDR). nih.gov These mutations can lead to structural changes that prevent the effective binding of rifampicin to the RNA polymerase. nih.gov

Research has identified novel insertion and deletion mutants in the RpoB protein of Mycobacterium smegmatis that confer high levels of resistance to rifampicin. nih.gov Structural modeling of these mutants revealed that the amino acids that normally interact with rifampicin are either deleted or spatially repositioned, preventing the drug from binding effectively. nih.gov

DNA Gyrase Inhibitors

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. acs.org This enzyme is a validated target for antibacterial chemotherapy. newtbdrugs.org In M. tuberculosis, the inhibition of DNA gyrase leads to bactericidal activity against both actively replicating and non-replicating, persistent mycobacteria. newtbdrugs.org

Fluoroquinolones are a class of synthetic antimicrobial agents that inhibit bacterial DNA gyrase and topoisomerase IV. acs.orgnewtbdrugs.org Well-known fluoroquinolones with activity against M. tuberculosis include ciprofloxacin, moxifloxacin, gatifloxacin, and levofloxacin. nih.gov Resistance to fluoroquinolones can emerge through mutations in the DNA-binding site of DNA gyrase. acs.org

Novel bacterial topoisomerase inhibitors (NBTIs) represent a newer class of compounds that also target DNA gyrase but through a different mechanism than fluoroquinolones. nih.govnih.gov This means they can be effective against fluoroquinolone-resistant strains. nih.govnih.gov NBTIs stabilize enzyme-DNA cleavage complexes that result in single-stranded DNA breaks, in contrast to the double-stranded breaks caused by fluoroquinolones. nih.gov A subclass of NBTIs, known as Mycobacterium tuberculosis gyrase inhibitors (MGIs), have shown potent in vitro and in vivo antitubercular profiles. nih.govnih.gov Recent research has led to the development of novel NBTI derivatives that exhibit potent inhibition of M. tuberculosis DNA gyrase and strong antimycobacterial activity. acs.org For instance, some NBTIs with a p-halogenated RHS moiety have demonstrated nanomolar activities. acs.org Additionally, compounds G24 and G26 have been identified as inhibitors of the ATPase activity of M. tuberculosis DNA gyrase. acs.org

Inhibitors Targeting Protein Synthesis and Essential Enzymes

Ribosomal Inhibitors

The ribosome is the cellular machinery responsible for protein synthesis and is a critical target for many antibiotics. Inhibitors that target the bacterial ribosome can halt the production of essential proteins, leading to cell death.

One mechanism of ribosomal inhibition involves targeting the peptidyl transferase center (PTC) of the 23S rRNA in the large ribosomal subunit. nih.gov Researchers have developed phenylthiazole derivatives that act as effective inhibitors of the Mtb ribosomal PTC, with IC50 values superior to the broad-spectrum antibiotic chloramphenicol. nih.gov

Another approach to ribosomal inhibition is through targeting the trans-translation ribosome rescue system. nih.gov This system is essential for rescuing stalled ribosomes and is a viable target for developing new antituberculosis drugs. nih.gov The compound KKL-35, a 1,3,4-oxadiazole benzamide (B126), has been shown to inhibit trans-translation by targeting helix 89 of the 23S rRNA. nih.gov It is bactericidal against Mtb in both aerobic and anoxic conditions. nih.gov Similarly, KKL-1005, a triazole-based molecule, inhibits the trans-translation pathway by binding to the ribosomal protein bL12. asm.org

Capreomycin, a second-line anti-TB drug, also targets the ribosome. asm.org It is believed to inhibit protein synthesis by disrupting the interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S ribosomal subunit. asm.org This disruption impairs the function of elongation factor G (EF-G) and subsequently inhibits protein synthesis. asm.org

Aspartyl-tRNA Synthetase (AspS) Inhibitors

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule during protein synthesis. nih.gov Aspartyl-tRNA synthetase (AspS) is responsible for charging tRNA with aspartate. plos.org The inhibition of AspS prevents the incorporation of aspartate into newly synthesized proteins, which is lethal for the bacterium. plos.org

Several compounds have been identified that target the mycobacterial AspS. nih.govplos.org One such inhibitor, a 4-thiazolidinone-core compound, has demonstrated potent antitubercular activity. plos.org Resistance to this compound was linked to mutations in the aspS gene. plos.org Another identified inhibitor is 4-Piperidinecarboxamide. medchemexpress.comnih.gov Overexpression of AspS in mycobacteria has been shown to increase the minimum inhibitory concentration (MIC) of these inhibitors, confirming that AspS is the cellular target. nih.gov The tetracyclic compound TBA161 has also been identified as an inhibitor of AspS, with resistance mutations found in the aspS gene. biologists.com

Methionine Aminopeptidase Inhibitors

Methionine aminopeptidases (MetAPs) are essential enzymes that remove the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. acs.orgnih.gov M. tuberculosis has two type I MetAP enzymes, MtMetAP1a and MtMetAP1c, encoded by the mapA and mapB genes, respectively. ku.edu The activity of these enzymes requires a divalent metal ion, such as Co(II), Ni(II), Mn(II), or Fe(II). acs.orgnih.gov

The essentiality of MetAPs in bacteria makes them a promising target for the development of novel antibiotics. nih.govmdpi.com Researchers have identified the first group of small-molecule inhibitors for a mycobacterial MetAP enzyme. nih.gov These inhibitors have shown potency and selectivity for different metalloforms of the enzyme. nih.gov The compound OJT008 has been reported as an inhibitor of MtMetAP1c and is potent against both active and multi-drug-resistant Mtb at low micromolar concentrations. mdpi.com

Inhibitors Targeting Other Essential Metabolic Pathways

In addition to the aforementioned targets, inhibitors are being developed against other essential metabolic pathways in M. tuberculosis. These pathways are critical for the bacterium's growth, survival, and virulence. asm.orgnih.gov

One such area of focus is the inhibition of amino acid biosynthesis pathways. mdpi.com For instance, the tryptophan biosynthesis pathway is considered an attractive target, as Mtb strains unable to synthesize tryptophan are less virulent. mdpi.com Similarly, the glutamine synthetase (GlnA1), involved in glutamine biosynthesis, is essential for Mtb survival and is a target of interest. mdpi.com The inhibition of GlnA1 can affect both amino acid biosynthesis and the integrity of the cell wall. mdpi.com Serine biosynthesis is another crucial pathway, and inhibitors targeting enzymes like phosphoglycerate dehydrogenase (SerA1) are being explored. mdpi.com

Another essential pathway involves the protein kinase PknB, which plays a vital role in regulating cell wall biosynthesis and cell division. nih.gov Small molecule inhibitors of PknB have been developed that show nanomolar potency in vitro. nih.gov Targeting such kinases represents a strategy to inhibit evolutionarily-conserved steps in central metabolic processes. nih.gov

Biotin Synthesis Inhibitors (e.g., BioA)

Biotin, or vitamin B7, is an essential cofactor for several metabolic enzymes in Mycobacterium tuberculosis. The bacterium can synthesize biotin de novo through a pathway that is absent in humans, making the enzymes in this pathway attractive targets for selective inhibitors. nih.govnih.gov One of the most promising of these is 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase. nih.govacs.org

BioA catalyzes the antepenultimate step in biotin biosynthesis, the conversion of 8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). nih.gov Genetic studies have demonstrated that the bioA gene is essential for the growth of M. tuberculosis in biotin-deficient environments and for establishing and maintaining an infection in animal models. nih.govplos.org This highlights the vulnerability of the bacterium to the chemical inhibition of BioA. nih.govumn.edu

High-throughput screening and structure-based virtual screening have led to the identification of several potent and diverse inhibitors of BioA. nih.govnih.govumn.edu One notable example is a class of inhibitors with an N-aryl, N'-benzoylpiperazine scaffold, which have shown potent biochemical and whole-cell activity against M. tuberculosis. acs.org The natural product amiclenomycin also targets BioA, providing further validation for this enzyme as a drug target. nih.gov

Compound ClassTarget EnzymeMechanism of ActionKey Findings
N-aryl piperazinesBioAInhibition of aminotransferase activityPotent biochemical and on-target whole-cell activity. nih.gov
AmiclenomycinBioADisruption of biotin metabolismSelective antimycobacterial activity, but with chemical instability. nih.gov

Pantothenate Synthetase Inhibitors

The pantothenate (vitamin B5) biosynthesis pathway is another critical metabolic route for M. tuberculosis that is absent in mammals. plos.orgnih.gov Pantothenate is a precursor for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP), which are vital for fatty acid synthesis and other metabolic processes. plos.orgtandfonline.com The final enzyme in this pathway, pantothenate synthetase (PanC), encoded by the panC gene, is an attractive target for inhibitor development. plos.orgnih.gov

PanC catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate. frontiersin.org Genetic disruption of panC renders M. tuberculosis auxotrophic for pantothenate and severely attenuates its virulence, underscoring the enzyme's importance for the bacterium's survival and pathogenicity. plos.orgnih.gov

Efforts to identify PanC inhibitors have utilized enzyme-based high-throughput screening and computational approaches. plos.orgfrontiersin.org These have led to the discovery of several classes of inhibitors, including analogues of the reaction intermediate, pantoyl adenylate, and 3-biphenyl-4-cyanopyrrole-2-carboxylic acids. plos.orgnih.gov Some of these compounds have demonstrated potent inhibition of the purified enzyme and activity against live M. tuberculosis. plos.orgnih.gov Computational studies have also identified promising phytochemicals, such as rutin, sesamin, and catechin gallate, as potential PanC inhibitors. frontiersin.org

Inhibitor ClassTarget EnzymeResearch ApproachNoteworthy Compounds
Reaction Intermediate AnaloguesPantothenate Synthetase (PanC)Rational Drug DesignCompounds with nanomolar dissociation and inhibition constants. nih.gov
3-Biphenyl-4-cyanopyrrole-2-carboxylic acidsPantothenate Synthetase (PanC)High-Throughput ScreeningDemonstrated activity against purified PanC and whole-cell M. tuberculosis. plos.org
PhytochemicalsPantothenate Synthetase (PanC)Computational ScreeningRutin, Sesamin, Catechin gallate. frontiersin.org

Inhibitors Targeting Virulence Factors and Regulatory Systems

Beyond targeting essential metabolic pathways, another strategy to combat M. tuberculosis is to disarm it by inhibiting its virulence factors and regulatory systems. These components are crucial for the bacterium's ability to infect the host, evade the immune system, and establish a persistent infection.

Nucleoid-Associated Proteins (NAPs)

Nucleoid-associated proteins (NAPs) are small, abundant DNA-binding proteins that play a crucial role in the organization and compaction of the bacterial chromosome. nih.gov In M. tuberculosis, NAPs are also involved in regulating a variety of cellular processes, including DNA replication, repair, recombination, and gene expression, which are linked to the bacterium's virulence and survival within the host. nih.govnih.gov The unique set of NAPs in M. tuberculosis, such as Lsr2, EspR, HupB, and NapA, presents novel targets for therapeutic intervention. nih.govnih.gov

Computational approaches have been employed to identify potential inhibitors of mycobacterial NAPs. nih.gov These studies have screened libraries of FDA-approved drugs and other compounds to find molecules that can interact with and disrupt the function of these proteins. nih.gov For instance, research has identified that existing anti-tubercular drugs like amikacin, streptomycin, and kanamycin, as well as other FDA-approved molecules, may have the potential to target these NAPs. nih.gov Furthermore, stilbene-based inhibitors have been shown to specifically inhibit the DNA-binding activity of the NAP HU, leading to disruption of the nucleoid architecture and a reduction in M. tuberculosis growth. researchgate.net

Targeted NAPPotential InhibitorsPredicted Effect
Lsr2, EspR, HupB, HNS, NapA, mIHF, NapMAmikacin, Streptomycin, KanamycinDisruption of DNA binding and regulation of cellular processes. nih.gov
HUStilbene derivativesInhibition of HU-DNA binding, disruption of nucleoid architecture, and reduced bacterial growth. researchgate.net
Rv3852Not yet identifiedDisruption of a novel NAP, potentially affecting virulence. unesp.br

Two-Component System Regulators (e.g., DevR)

Two-component systems (TCSs) are a primary mechanism by which bacteria sense and respond to changes in their environment. nih.gov In M. tuberculosis, these systems are critical for adapting to the harsh conditions within the host, such as hypoxia and nutrient limitation, and for regulating virulence. nih.govraco.cat The DevR-DevS (also known as DosR-DosS) system is one of the most well-studied TCSs in M. tuberculosis. researchgate.net It is composed of the sensor histidine kinase DevS and the response regulator DevR. researchgate.netnih.gov

Under conditions of hypoxia, DevS autophosphorylates and then transfers the phosphate group to DevR, which then acts as a transcriptional regulator for a set of genes that enable the bacterium to enter a dormant or non-replicating persistent state. biorxiv.org This state is associated with tolerance to many anti-tubercular drugs. biorxiv.org Therefore, inhibiting the DevR-DevS system could prevent the establishment of latency and potentially shorten the duration of tuberculosis treatment. biorxiv.org

Several small molecule inhibitors of the DevR-DevS system have been identified through high-throughput screening. biorxiv.org These inhibitors, such as HC104A and HC106A, have been shown to downregulate the genes controlled by DevR. biorxiv.org Mechanistic studies have revealed that these inhibitors can act through different mechanisms, including direct inhibition of DevR DNA binding and targeting the heme group of the sensor kinase. biorxiv.org

Secretory System Components (e.g., EccB3, SecA2)

The secretion of proteins is fundamental to the virulence of M. tuberculosis. The bacterium possesses several specialized secretion systems to transport effector proteins across its cell envelope and into the host cell. The Type VII secretion systems (T7SS), also known as ESX systems, are particularly important for virulence. frontiersin.orgacs.org M. tuberculosis has five ESX systems (ESX-1 to ESX-5), with ESX-1, ESX-3, and ESX-5 being crucial for pathogenesis. frontiersin.org These systems are composed of multiple protein components, including EccB, EccC, and EccE, which form the core of the secretion apparatus. nih.gov

Inhibiting the function of these secretion systems could block the delivery of key virulence factors, thereby attenuating the bacterium. For example, the ESX-1 system is responsible for the secretion of proteins that mediate the lysis of the phagosomal membrane, allowing the bacteria to escape into the cytoplasm. frontiersin.org The ESX-5 system is involved in maintaining cell wall stability and inducing host cell lysis. frontiersin.org

In addition to the ESX systems, the accessory SecA2 secretion pathway also plays a role in virulence. nih.gov SecA2 is responsible for exporting a subset of proteins, and a secA2 mutant of M. tuberculosis shows defective growth in macrophages and is less able to suppress the host immune response. nih.gov This suggests that inhibitors targeting SecA2 could also be a viable anti-tubercular strategy. While specific inhibitors for these secretory components are still in early stages of development, targeting proteostasis with inhibitors of protein synthesis (e.g., chloramphenicol, kanamycin) and protein degradation (e.g., lassomycin, bortezomib) has been shown to indirectly block ESX-1 secretion activity. acs.org

Mechanisms of Action of Mycobacterium Tuberculosis Inhibitors

Biochemical and Cellular Pathways of Inhibition

The efficacy of Mtb inhibitors is rooted in their ability to interfere with specific biochemical and cellular pathways vital for the bacterium's survival and replication. Each class of inhibitor, and often each compound, has a distinct molecular target.

Cell Wall Synthesis Inhibition: The mycobacterial cell wall is a unique and complex structure, rich in lipids, that provides a formidable barrier against host defenses and antibiotics. Several first-line drugs target its biosynthesis.

Isoniazid (B1672263) (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. wikipedia.orgnih.gov Once activated, it forms a complex with NAD, which then tightly binds to and inhibits the enoyl-acyl carrier protein reductase (InhA). wikipedia.orgchemicalbook.comdrugbank.com This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids—essential components of the Mtb cell wall. wikipedia.orgchemicalbook.com

Ethambutol (B1671381) (EMB) specifically obstructs the formation of the cell wall by inhibiting arabinosyl transferase enzymes, namely EmbA, EmbB, and EmbC. wikipedia.orgdroracle.aidrugbank.com These enzymes are responsible for the polymerization of D-arabinose into arabinogalactan (B145846) and lipoarabinomannan, which are major polysaccharides of the cell wall. wikipedia.orgdroracle.aipatsnap.com Disruption of this process compromises the integrity of the mycolyl-arabinogalactan-peptidoglycan complex.

Pretomanid (B1679085) , a nitroimidazole, also interferes with cell wall synthesis. Following activation by the deazaflavin-dependent nitroreductase (Ddn), one of its mechanisms is the inhibition of mycolic acid synthesis. wikipedia.orgpatsnap.comdrugbank.com This action compromises the cell wall's integrity, making the bacterium more susceptible to other agents. patsnap.com

Protein Synthesis Inhibition: Targeting the bacterial ribosome is a common antibiotic strategy.

Linezolid (B1675486) (LZD) , an oxazolidinone, employs a unique mechanism by binding to the 50S ribosomal subunit near the peptidyltransferase center. nih.govnih.gov This action prevents the formation of the 70S initiation complex, a crucial first step in protein synthesis, thereby halting the process at its earliest stage. nih.govnih.govresearchgate.net

Nucleic Acid Synthesis Inhibition:

Rifampicin (B610482) (RIF) acts by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme encoded by the rpoB gene. nih.govdrugbank.comdroracle.ai This binding physically blocks the path of the elongating RNA transcript, thereby inhibiting the initiation of RNA synthesis and preventing transcription. droracle.aipatsnap.com It is highly selective for the bacterial enzyme and does not affect mammalian RNAP. droracle.aipediatriconcall.com

Energy Metabolism Inhibition: Disrupting the bacterium's ability to generate energy is a potent and effective mechanism.

Bedaquiline (B32110) (BDQ) , a member of the diarylquinoline class, has a novel mechanism targeting cellular energy production. newtbdrugs.org It specifically binds to subunit c of the F-ATP synthase proton pump, an enzyme essential for generating ATP via oxidative phosphorylation. wikipedia.orgnih.govdrugbank.com This inhibition stalls the enzyme, leading to a rapid depletion of the cell's primary energy currency. nih.gov

Pyrazinamide (B1679903) (PZA) is a prodrug converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase under acidic conditions. nih.govdroracle.ai POA has multiple proposed targets; a primary mechanism involves the disruption of membrane energetics and transport functions. nih.govasm.org The accumulation of POA disrupts the membrane potential necessary for energy production, which is especially effective against semi-dormant bacilli in the acidic environment of granulomas. nih.govdrugbank.com

Other Pathways:

Pretomanid has a dual mechanism. In addition to inhibiting cell wall synthesis, its activation under anaerobic conditions generates reactive nitrogen species, including nitric oxide (NO). wikipedia.orgpatsnap.comnih.gov These toxic radicals disrupt various cellular processes, including respiration, which is critical for the survival of non-replicating, persistent bacteria. patsnap.comnih.gov

Impact on Mycobacterial Growth, Viability, and Dormancy

The biochemical interruptions caused by inhibitors have profound effects on the growth, viability, and dormancy of M. tuberculosis. The nature of this impact—whether it kills the bacteria (bactericidal) or merely halts its growth (bacteriostatic)—is a key determinant of its clinical role.

Bactericidal vs. Bacteriostatic Activity:

Bactericidal agents , such as Rifampicin and Bedaquiline, are capable of killing the bacteria. drugbank.compediatriconcall.comwikipedia.org Isoniazid is bactericidal against rapidly dividing mycobacteria but is considered bacteriostatic if the bacteria are slow-growing. wikipedia.org Pretomanid also exhibits bactericidal effects against both actively replicating and dormant bacteria. drugbank.comnih.gov

Bacteriostatic agents , like Ethambutol, inhibit bacterial growth and reproduction without directly killing the cells. wikipedia.org Its primary role is often to prevent the emergence of resistance to other drugs in a combination regimen. droracle.ai

Activity Against Replicating and Non-Replicating Bacilli: A major challenge in tuberculosis treatment is the presence of non-replicating, dormant, or "persister" bacilli, which are phenotypically tolerant to many antibiotics. oup.comnih.gov These populations are thought to be responsible for the long duration of therapy.

Pyrazinamide is uniquely effective at killing these non-replicating persisters found within the acidic, low-oxygen environment of caseous granulomas, a niche where other drugs fail. nih.govasm.org This sterilizing activity is crucial for shortening the course of therapy. nih.gov

Bedaquiline is also bactericidal against both replicating and non-replicating mycobacteria, as ATP production is essential for survival even in a dormant state. nih.govnih.gov

Pretomanid shows significant activity against static M. tuberculosis isolates that survive under anaerobic conditions, a key feature of dormancy. wikipedia.org This is attributed to its anaerobic mechanism involving the release of nitric oxide. nih.gov

The ability of drugs to eliminate dormant subpopulations is a critical factor in preventing disease relapse after treatment completion. nih.govasm.org

Modulation of Mycobacterial Physiology and Metabolism

Disruption of Cellular Homeostasis:

Inhibitors targeting the cell wall, such as Isoniazid and Ethambutol , lead to a loss of structural integrity. chemicalbook.comwikipedia.org This not only weakens the bacterium but can also increase the permeability of the cell wall, potentially enhancing the penetration and efficacy of other co-administered drugs. patsnap.com

The action of Bedaquiline and Pyrazinamide on energy metabolism creates an energy-compromised state. nih.govnih.gov In response to such a state, mycobacteria may adapt by switching to alternative energy-producing pathways, such as the glyoxylate (B1226380) shunt and β-oxidation, and upregulating genes associated with dormancy. scilit.com

Transcriptional and Metabolic Responses to Inhibition: M. tuberculosis can alter its gene expression in response to drug-induced stress in an attempt to survive. researchgate.net

Treatment with cell wall inhibitors like Isoniazid and Ethambutol can trigger a biochemical modulation of cell envelope biogenesis that precedes any transcriptional response. nih.gov This can involve changes in the spatial distribution of cell wall synthesis. nih.gov

Inhibition of a single metabolic enzyme can have far-reaching consequences, as metabolic pathways are highly interconnected. nih.govdtic.mil For instance, blocking the tricarboxylic acid (TCA) cycle at the level of fumarate (B1241708) hydratase leads to a decreased growth rate under aerobic conditions. pnas.org

Synergistic and Antagonistic Interactions: The modulation of mycobacterial physiology by one inhibitor can influence the action of another.

Ethambutol's ability to increase cell wall permeability can work synergistically with other drugs. patsnap.com

Bedaquiline's inhibition of drug efflux pumps can boost the efficacy of other compounds, such as Linezolid. nih.gov

Conversely, some metabolic states may antagonize drug action. For example, the synthesis of certain folate precursors can antagonize the activity of the anti-folate drug para-aminosalicylic acid (PAS). nih.gov

Phenotypic Consequences of Target Inhibition

The ultimate consequence of the biochemical and physiological disruption caused by inhibitors is a range of observable phenotypic changes that culminate in either the cessation of growth or cell death.

Impairment of Cell Growth and Division: The most direct consequence of inhibiting essential processes is the arrest of multiplication. droracle.ai For cell wall inhibitors like Ethambutol and Isoniazid, this is due to the inability to properly synthesize the envelope required for cell expansion and division. drugbank.com For inhibitors of protein or RNA synthesis like Linezolid and Rifampicin, the lack of essential macromolecules halts all growth processes. patsnap.comyoutube.com

Loss of Cell Wall Integrity and Altered Morphology: Drugs targeting the cell wall lead to its weakening. This results in increased permeability to external substances and a higher susceptibility to osmotic stress. wikipedia.orgpatsnap.com In some cases, such as the depletion of the cell-wall-synthesizing enzyme PBP1, it can lead to severe morphological abnormalities and a loss of cell shape. plos.org

Cell Death: For bactericidal agents, the cascade of events initiated by target inhibition ultimately leads to cell death. pediatriconcall.comwikipedia.org This can occur through various downstream effects, including the accumulation of toxic intermediates, irreparable damage to cellular structures, or the inability to maintain essential functions like membrane potential. nih.gov

Induction of a Dormant-Like State: In some instances, exposure to inhibitors can trigger a stress response that pushes the bacteria into a dormant or persistent state, characterized by low metabolic activity. oup.comnih.gov While this is a survival strategy for the bacterium, it also represents a major challenge for treatment, underscoring the importance of inhibitors that are active against these non-replicating forms. mdpi.com

Structure Activity Relationship Sar Studies and Compound Optimization for Mycobacterium Tuberculosis Inhibitors

Elucidation of Key Structural Features for Antitubercular Activity

The identification of key structural features, or pharmacophores, is a cornerstone of medicinal chemistry. For Mtb inhibitors, these features often include specific functional groups and spatial arrangements that are essential for binding to their molecular targets and exerting an inhibitory effect.

In the case of oxadiazole-based inhibitors targeting the DprE1 enzyme, a hydrophobic and aromatic phenyl ring on the left-hand side of the molecule has been found to be essential for potent activity. Replacement of this phenyl ring with a smaller methyl group leads to a complete loss of activity, while substitution with a pyridine ring results in a decrease in potency frontiersin.org. Furthermore, the size of substituents on this phenyl ring is critical, with smaller, electron-withdrawing groups being tolerated, while larger groups can abolish activity frontiersin.org.

SAR studies of carboxamide derivatives have revealed the importance of substitution patterns on the aromatic rings. For instance, methyl substitutions on the phenyl carbamoyl side chain, coupled with specific substitutions on a 4-phenyl ring, can enhance potency. Conversely, the replacement of a methyl group with a halogen can lead to a loss of antitubercular activity nih.gov.

For coumarin hybrids, the presence of electron-withdrawing substituents has been shown to be beneficial for their anti-tubercular activity mdpi.com. In a different chemical class, the α-keto group has been identified as an essential moiety for the inhibitory activity of α-ketopimelic acid and its analogues against the Mtb enzyme dihydrodipicolinate synthase (DapA) researchgate.net. Shortening the carbon chain length, even while retaining the α-keto group, significantly reduces inhibitory activity researchgate.net.

These examples underscore the diverse yet specific structural requirements for effective Mtb inhibition across different chemical scaffolds. The elucidation of these key features provides a roadmap for the design of more potent and selective antitubercular agents.

Compound ClassKey Structural Features for Antitubercular Activity
Nitroimidazoles Nitro group, bicyclic oxazine (for 4-nitroimidazoles), lipophilic tail (for 4-nitroimidazoles) pharmabiz.com
Oxadiazoles (DprE1 inhibitors) Hydrophobic and aromatic phenyl ring, specific substituent size and electronics on the phenyl ring frontiersin.org
Carboxamides Substitution patterns on phenyl rings, nature of the carbamoyl side chain nih.gov
Coumarin Hybrids Electron-withdrawing substituents mdpi.com
α-Ketopimelic Acid Analogues α-keto group, specific carbon chain length researchgate.net

Design and Synthesis of Analogues for Enhanced Potency and Selectivity

Structure-Guided Design: X-ray crystallography plays a pivotal role in this process by providing detailed three-dimensional information about how an inhibitor binds to its target protein. This structural insight allows for the rational design of modifications to improve binding affinity and selectivity. For instance, the crystal structures of Mycobacterium tuberculosis adenosine kinase (MtbAdoK) complexed with adenosine analogues have guided the synthesis of potent 6-substituted adenosine analogues with low micromolar anti-Mtb activity nih.gov. Similarly, X-ray crystallography was instrumental in guiding the design of leucyl-tRNA synthetase (LeuRS) inhibitors with good biochemical potency and whole-cell activity against Mtb nih.gov.

Fragment-Based Drug Discovery: This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent inhibitors. A fragment-growing strategy, supported by enzymatic assays and X-ray crystallography, was successfully used to develop a new class of nanomolar inhibitors of the Mtb enzyme InhA nih.gov.

Diversity-Oriented Synthesis (DOS): DOS is a strategy that aims to generate a wide variety of structurally diverse molecules from a common starting material. This approach was applied to develop a range of novel bicyclic salicylic acids as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), leading to a lead compound with improved potency and excellent specificity pharmabiz.com.

Modification of Natural Products and Existing Scaffolds: Natural products often provide a rich source of inspiration for the development of new drugs. The redesign of the natural product sanguinarine, through medicinal chemistry principles, led to the development of a more potent and less toxic antibacterial compound, BPD-9, which is effective against multi-drug resistant strains of Mtb mdpi.com. In another example, the synthesis of adamantane and adamantanol analogues of indole-2-carboxamides was undertaken to improve their water solubility while retaining potent antitubercular activity ingentaconnect.com. The adamantanol-containing analogues exhibited improved aqueous solubility, demonstrating that this moiety is a suitable replacement for the adamantane scaffold in this series of MmpL3 inhibitors ingentaconnect.com.

Furthermore, leveraging the structure of the sansanmycin family of natural products, researchers designed and synthesized analogues with hydrophobic amide modifications that exhibited nanomolar inhibitory activity against Mtb MurX and potent in vitro activity against Mtb frontiersin.org.

The following table provides examples of analogue design strategies and their impact on potency.

Original Compound/ScaffoldDesign StrategyResulting Analogue/SeriesImprovement in Potency/Properties
AdenosineStructure-Guided Design6-substituted adenosine analoguesLow micromolar anti-Mtb activity nih.gov
Fragment Hit for InhAFragment-GrowingNovel nanomolar InhA inhibitorsDevelopment of nanomolar inhibitors from a weakly binding fragment nih.gov
Salicylic AcidDiversity-Oriented SynthesisBicyclic salicylic acidsIC50 of 2 µM and >20-fold specificity for mPTPB pharmabiz.com
Sanguinarine (Natural Product)Medicinal Chemistry RedesignBPD-9More potent and less toxic than the parent compound mdpi.com
Adamantane-based indole-2-carboxamidesAnalogue SynthesisAdamantanol-containing indole-2-carboxamidesImproved water solubility while retaining potent anti-TB activity ingentaconnect.com
Sansanmycin (Natural Product)Analogue SynthesisAnalogues with hydrophobic amide modificationsNanomolar inhibitory activity against Mtb MurX frontiersin.org

Computational Approaches in SAR Analysis and Lead Optimization

Computational methods have become indispensable tools in modern drug discovery, enabling the rapid analysis of SAR and the efficient optimization of lead compounds. These in silico techniques complement experimental approaches by providing valuable insights into the molecular interactions that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with antitubercular efficacy, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues nih.gov. For example, a QSAR study on quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their anti-TB activity. This model guided the design of a new series of compounds with potent antimycobacterial activity mdpi.com.

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a specific drug target to identify potential inhibitors. Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a popular approach for discovering novel scaffolds researchgate.net. For instance, a virtual screen of the NCI library against the Mtb enzyme InhA led to the discovery of novel, fragment-sized inhibitors with low structural similarity to known inhibitors pharmabiz.com. Similarly, virtual screening of the ZINC database has been used to identify potential inhibitors of Mtb-MurB researchgate.net.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand the binding modes of inhibitors and to predict their binding affinities. Docking studies have been employed to investigate the interactions of indolizine derivatives with the Mtb InhA enzyme, revealing them as a promising class of inhibitors nih.gov. This technique has also been used to study the binding of 2,4-diaminopyrimidine analogues to Mtb dihydrofolate reductase patsnap.com.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can be used to assess the stability of the ligand-protein complex and to refine the binding poses predicted by molecular docking. MD simulations have been used to study the stability of docked complexes of potential inhibitors with Mtb glutamine synthetase and to understand the binding of inhibitors to the Mtb Pks13 and PknG proteins nih.govmdpi.com.

The integration of these computational approaches into the drug discovery pipeline can significantly accelerate the identification and optimization of novel antitubercular agents.

Computational MethodApplication in Mtb Inhibitor Discovery
Quantitative Structure-Activity Relationship (QSAR) Predicting the anti-TB activity of new compounds based on their chemical structure, guiding lead optimization mdpi.comnih.gov.
Virtual Screening Identifying novel hit compounds from large chemical libraries that are likely to inhibit a specific Mtb target pharmabiz.comresearchgate.net.
Molecular Docking Predicting the binding modes and affinities of inhibitors to their target proteins, aiding in SAR analysis nih.govpatsnap.com.
Molecular Dynamics (MD) Simulations Assessing the stability of ligand-protein complexes and providing insights into the dynamic nature of their interactions nih.govmdpi.com.

Stereochemical Considerations in Inhibitor Design

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a crucial role in the biological activity of drugs. The enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors nih.govbenthamscience.com.

In the context of Mtb inhibitor design, several clinically important drugs demonstrate the profound impact of stereochemistry on their antitubercular activity.

Ethambutol (B1671381): This first-line anti-TB drug has two chiral centers, leading to the possibility of four stereoisomers. The antitubercular activity resides almost exclusively in the (S,S)-enantiomer. The (R,R)-enantiomer and the meso form are essentially inactive. This highlights the high degree of stereospecificity of its target, the arabinosyl transferases involved in cell wall biosynthesis.

Bedaquiline (B32110): A diarylquinoline with two stereogenic centers, bedaquiline exists as four stereoisomers. The therapeutically active form is the (1R, 2S)-enantiomer, which is a potent inhibitor of the mycobacterial ATP synthase pharmabiz.commdpi.com. The other stereoisomers are significantly less active, underscoring the importance of the precise three-dimensional arrangement for effective target engagement mdpi.com.

PA-824 (Pretomanid): This nitroimidazo-oxazine is a key component of new TB drug regimens. It has a single chiral center, and the (S)-enantiomer is substantially more active against Mtb than the (R)-enantiomer nih.gov.

S006-830: This synthetic molecule, a thiophene-containing trisubstituted methane, exists as a racemic mixture. Separation of the enantiomers revealed that the S-enantiomer possesses significantly higher inhibitory and cidal activity against Mtb compared to the R-enantiomer nih.gov.

The following table summarizes the stereochemical considerations for several antitubercular agents.

CompoundActive Enantiomer/IsomerTarget/Mechanism
Ethambutol (S,S)-enantiomerArabinosyl transferases
Bedaquiline (1R, 2S)-enantiomerATP synthase pharmabiz.commdpi.com
PA-824 (Pretomanid) (S)-enantiomerF420-dependent glucose-6-phosphate dehydrogenase (FGD) nih.gov
S006-830 (S)-enantiomerCell envelope biogenesis nih.gov

These examples clearly demonstrate that a thorough understanding and control of stereochemistry are critical for the design and development of potent and selective Mtb inhibitors. The synthesis of enantiomerically pure compounds is often a necessary step to maximize therapeutic efficacy and minimize potential off-target effects.

Mechanisms of Resistance to Mycobacterium Tuberculosis Inhibitors

Genetic Mechanisms of Resistance Development

The cornerstone of drug resistance in M. tuberculosis is the acquisition of chromosomal mutations. nih.govnih.gov These mutations occur spontaneously and can confer a survival advantage when the bacteria are exposed to antibiotics. youtube.com Unlike other bacteria, Mtb does not acquire resistance genes through horizontal transfer; instead, resistance emerges from changes within its own genetic material. nih.govnih.gov The development of resistance is often a sequential process, where mutations conferring resistance to one drug are followed by mutations against others, potentially leading to multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.govoup.com

The most common form of resistance arises from mutations in the genes that code for the molecular targets of a drug. nih.govacs.org These alterations typically prevent the drug from binding to its target, rendering it ineffective.

Rifampicin (B610482) (RIF) : Resistance to rifampicin, a key first-line drug, is predominantly associated with mutations in the rpoB gene. nih.govnih.gov This gene encodes the β-subunit of RNA polymerase, the enzyme that rifampicin inhibits. nih.gov The vast majority of RIF-resistant strains have mutations within an 81-base-pair region of rpoB known as the rifampicin resistance-determining region (RRDR). nih.gov

Isoniazid (B1672263) (INH) : While isoniazid's primary resistance mechanism involves prodrug activation (see 6.1.2), mutations in its target gene, inhA, also contribute. nih.gov The inhA gene encodes an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis. nih.govyoutube.com Missense mutations in the inhA structural gene can lead to resistance to both isoniazid and ethionamide. nih.gov

Ethambutol (B1671381) (EMB) : Resistance to ethambutol is primarily linked to mutations in the embB gene, particularly at codon 306. nih.govijmmtd.org The emb operon (embC, embA, embB) encodes arabinosyltransferases, which are crucial for the synthesis of the mycobacterial cell wall component arabinogalactan (B145846). ijmmtd.org

Fluoroquinolones : This class of antibiotics targets DNA gyrase, an enzyme essential for DNA supercoiling. nih.gov Resistance arises from mutations in the genes encoding the two subunits of this enzyme, gyrA and gyrB. nih.gov The most frequent mutations are found in a specific segment of gyrA called the quinolone resistance-determining region (QRDR). nih.gov

Aminoglycosides (e.g., Kanamycin, Amikacin) : These drugs inhibit protein synthesis by binding to the 16S rRNA, a component of the 30S ribosomal subunit. frontiersin.org The most common mechanism of resistance involves mutations in the rrs gene, which codes for 16S rRNA. frontiersin.orgnih.gov A mutation at position 1401 is frequently observed in resistant strains. nih.gov

Cyclic Peptides (e.g., Capreomycin, Viomycin) : Capreomycin and viomycin (B1663724) also inhibit protein synthesis. nih.gov Resistance can arise from mutations in the rrs gene (conferring cross-resistance with aminoglycosides) or in the tlyA gene, which encodes a 2'-O-methyltransferase involved in modifying the ribosome. ijmmtd.org

Table 1: Common Target Gene Mutations Conferring Resistance in M. tuberculosis

Drug ClassDrug Example(s)Target GeneCommon MutationsResistance Mechanism
Rifamycins (B7979662)RifampicinrpoBMutations in the 81-bp RRDR (codons 426-452)Alters the drug-binding site on the β-subunit of RNA polymerase. nih.govnih.gov
FluoroquinolonesMoxifloxacin (B1663623), LevofloxacingyrA, gyrBMutations in the QRDR of gyrA (e.g., codons 90, 94). nih.govAlters the DNA gyrase enzyme, preventing drug inhibition. nih.gov
AminoglycosidesAmikacin, KanamycinrrsA1401G substitution in 16S rRNA. frontiersin.orgPrevents drug binding to the ribosome, inhibiting protein synthesis. nih.gov
PolypeptidesCapreomycintlyAMutations leading to loss of function.Prevents ribosomal modification, which is necessary for drug action. ijmmtd.org
OxazolidinonesLinezolid (B1675486)rplC, rrlMutations in the gene for 23S rRNA (rrl) or ribosomal protein L3 (rplC).Alters the drug-binding site on the 50S ribosomal subunit.

Several key anti-tuberculosis drugs are prodrugs, meaning they must be enzymatically activated within the mycobacterial cell to become toxic. nih.govnih.gov Mutations in the genes encoding these activating enzymes are a major mechanism of resistance, as the drug is never converted to its active form. nih.gov

Isoniazid (INH) : INH is a prodrug activated by the catalase-peroxidase enzyme, which is encoded by the katG gene. nih.govnih.gov Mutations in katG that reduce or eliminate this enzyme's activity are the most common cause of INH resistance, found in up to 94% of resistant clinical isolates. nih.gov The S315T substitution is the most prevalent mutation, conferring high-level resistance while often maintaining enough catalase-peroxidase function for the bacterium to survive. nih.govnih.govnih.gov

Ethionamide (ETH) : Ethionamide, a structural analog of INH, is also a prodrug. nih.govpatsnap.com It is activated by a monooxygenase encoded by the ethA gene. nih.govmdpi.com Mutations that inactivate the EthA enzyme are the primary mechanism of resistance to this drug. nih.govmdpi.com

Pyrazinamide (B1679903) (PZA) : PZA requires conversion to its active form, pyrazinoic acid, by the enzyme pyrazinamidase, encoded by the pncA gene. nih.gov A wide variety of mutations throughout the pncA gene can lead to a loss of enzyme function, resulting in PZA resistance. nih.gov

Bedaquiline (B32110) and Delamanid (B1670213) : Resistance to newer drugs like bedaquiline and delamanid also involves mutations in activation pathways. For delamanid, resistance is associated with mutations in one of five genes (ddn, fbiA, fbiB, fbiC, fgd1) involved in the F420 cofactor biosynthesis pathway, which is required for its activation. nih.gov

Table 2: Prodrug Activation Pathway Mutations in M. tuberculosis

ProdrugActivating EnzymeGeneCommon MutationsConsequence of Mutation
IsoniazidCatalase-peroxidasekatGS315T substitution, deletions, frameshifts. nih.govnih.govPrevents or reduces the conversion of INH to its active form. nih.gov
EthionamideMonooxygenaseethAFrameshifts, nonsense mutations, missense mutations. nih.govmdpi.comPrevents the activation of ETH. patsnap.com
PyrazinamidePyrazinamidasepncADiverse missense, nonsense, and frameshift mutations across the gene. nih.govInactivates the enzyme, blocking the conversion of PZA to pyrazinoic acid. nih.gov
DelamanidF420-dependent nitroreductase (Ddn)ddn, fbiA, fbiB, fbiC, fgd1Various mutations in genes required for F420 cofactor biosynthesis. nih.govPrevents the necessary reductive activation of the drug.

Instead of altering the drug target itself, some mutations can cause the target to be overproduced. This increased concentration of the target molecule can effectively titrate the drug, requiring higher concentrations to achieve an inhibitory effect. nih.gov

Isoniazid and Ethionamide : Mutations in the promoter region of the fabG1-inhA operon are a common mechanism of low-level resistance to both isoniazid and ethionamide. frontiersin.orgnih.gov A specific mutation, c-15t, leads to the overexpression of the InhA protein, the target for both drugs. nih.gov This overproduction means more drug is needed to inhibit mycolic acid synthesis. nih.govfrontiersin.org

Bedaquiline and Clofazimine (B1669197) : Overexpression of the MmpS5/MmpL5 efflux pump, a resistance mechanism for bedaquiline and clofazimine, is caused by mutations in the Rv0678 gene. ijmmtd.orgnih.gov This gene encodes a transcriptional repressor, and mutations that inactivate it lead to increased production of the efflux pump, which then expels the drugs from the cell. nih.gov

Efflux Pump-Mediated Resistance Mechanisms

M. tuberculosis possesses a large number of genes that encode efflux pumps, which are membrane proteins that actively transport toxic substances, including antibiotics, out of the cell. nih.govoup.com Overexpression or increased activity of these pumps can reduce the intracellular concentration of a drug below the level needed to be effective, contributing to intrinsic and acquired resistance. nih.govasm.orgyoutube.com Several families of efflux pumps are involved, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) family. nih.govfrontiersin.org For example, the MFS pump Rv1258c has been shown to export rifampicin, and its upregulation contributes to drug tolerance. washington.edu Similarly, the Mmr pump (SMR family) has been associated with reduced susceptibility to isoniazid and fluoroquinolones. frontiersin.org Point mutations within the efflux pump genes themselves, such as in Rv1258c, can also confer resistance to drugs like pyrazinamide and isoniazid by enhancing efflux activity. frontiersin.org

Drug Modification or Degradation by Mycobacterial Enzymes

Another resistance strategy employed by Mtb involves producing enzymes that chemically modify or degrade the antibiotic, rendering it harmless. researchgate.netacs.org While this mechanism is more common in other bacteria, Mtb does possess some of these capabilities. For example, resistance to aminoglycosides can be mediated by aminoglycoside-modifying enzymes that alter the drug's structure. The eis (enhanced intracellular survival) gene encodes an acetyltransferase that, when its promoter is mutated leading to overexpression, can acetylate and inactivate kanamycin, conferring low-level resistance. ijmmtd.org Similarly, the mycobacterial cell wall contains enzymes like β-lactamases that can degrade β-lactam antibiotics, contributing to the intrinsic resistance against this class of drugs. nih.gov

Intrinsic Resistance Mechanisms (e.g., Cell Wall Impermeability)

M. tuberculosis is naturally resistant to many antibiotics due to its unique and complex cell envelope. nih.govacs.org This intrinsic resistance is not caused by recent mutations but is an inherent property of the bacterium. nih.gov The primary feature responsible for this is the mycolic acid-rich outer membrane, which forms a waxy, hydrophobic barrier that is highly impermeable to many chemical compounds, including numerous antibiotics. nih.govnih.govbiorxiv.orgvacancyedu.com This barrier significantly limits the entry of hydrophilic drugs. nih.gov The structure, which includes mycolylarabinogalactan–peptidoglycan complexes and various free lipids, is a formidable first line of defense. nih.govbiorxiv.org Additionally, the presence of porins in the outer layer, which allow the passage of some hydrophilic molecules, is limited, further restricting drug uptake. nih.gov The combination of this highly impermeable cell wall and the baseline activity of efflux pumps provides Mtb with a high natural resistance to a wide range of potential therapeutic agents. oup.com

Preclinical Efficacy and Evaluation of Mycobacterium Tuberculosis Inhibitors

In Vitro Efficacy Assessment

In vitro assays are the foundational step in evaluating the anti-mycobacterial activity of a new chemical entity. These tests provide crucial data on the direct effect of the inhibitor on the bacteria under controlled laboratory conditions.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency. It is defined as the lowest concentration of an inhibitor that prevents the visible growth of Mtb after a defined incubation period. nih.gov This value is critical for the initial ranking and selection of compounds for further development. Various methods, such as the agar (B569324) dilution method and broth microdilution, are employed to determine MIC values. nih.govnih.govasm.orgprezi.com The EUCAST broth microdilution method, for example, uses serial dilutions of antibiotics to identify the lowest concentration that inhibits growth. prezi.com

Several novel compounds have shown promising MIC values against drug-susceptible Mtb strains. For instance, a series of quinoline (B57606) derivatives demonstrated potent activity, with one compound exhibiting an MIC90 value of 1 nM. nih.gov Another study on thiazolidinone derivatives reported compounds with MICs in the range of 0.05-0.2 μg/mL against the H37Rv strain. researchgate.net The oral carbapenem, tebipenem (B1682724), also showed potent activity with an MIC range of 0.5 to 1 μg/mL against Mtb. nih.gov

Interactive Table: MIC Values of Selected Inhibitors against M. tuberculosis H37Rv

Compound Class Compound Example MIC (µM) MIC (µg/mL) Source
Imidazo[1,2-a]pyridine (B132010) Compound 17 0.09 - 0.13 - nih.govmdpi.com
Quinolizidine Compound 11 0.86 - nih.gov
Thiazolidinone Compounds 82c, 82d, 84 - 0.05 - 0.2 researchgate.net
Carbapenem Tebipenem - 0.5 - 1 nih.gov
InhA Inhibitor CD117 1 - 10 - nih.gov
Lysyl-tRNA Synthetase Inhibitor Compound 1 20 - acs.org
Benzimidazole (B57391) Novel Benzimidazole <10 - nih.gov

Time-Kill Kinetics Studies

Time-kill kinetics assays provide dynamic information about the bactericidal or bacteriostatic nature of an inhibitor over time. oup.comresearchgate.net These studies measure the rate at which a compound kills a bacterial population at various concentrations, offering insights beyond the static endpoint of an MIC assay. oup.comoup.com For example, studies have shown that isoniazid (B1672263) exhibits rapid, concentration-dependent killing of metabolically active Mtb, while rifampicin (B610482) has a slower, more time-dependent killing capacity. oup.com Amikacin, in contrast, demonstrates extremely rapid and high killing activity that is not dependent on time. nih.gov

Newer compounds are also evaluated using this method. Spectinamides 1445 and 1599, for instance, showed differential killing behaviors; 1445 exhibited time-dependent killing, whereas 1599 demonstrated concentration-dependent killing. nih.gov Such studies are crucial for understanding the pharmacodynamics of a drug and for designing optimal dosing regimens. oup.comnih.gov

Activity against Drug-Resistant Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains necessitates the development of inhibitors that are effective against these challenging isolates. rsc.org Many novel compounds are specifically tested for their ability to inhibit the growth of strains resistant to current first- and second-line drugs.

For instance, the semi-synthetic compound BPD-9, derived from sanguinarine, has demonstrated the ability to kill Mtb strains that are resistant to all front-line antibiotics. nih.gov Similarly, the InhA inhibitors CD39 and CD117 were found to be bactericidal against both drug-susceptible and drug-resistant Mtb. nih.gov Tebipenem, particularly when combined with clavulanate, showed potent activity against MDR and XDR strains, with MIC values of 2 μg/ml or less. nih.gov A novel imidazo[1,2-a]pyridine derivative also showed high potency against clinically isolated MDR strains, with MIC90 values between 0.09 and 0.13 μM. nih.govmdpi.com

Interactive Table: Activity of Novel Inhibitors against Drug-Resistant M. tuberculosis

Compound/Class Resistant Strain Type Efficacy Metric (e.g., MIC) Finding Source
BPD-9 All front-line resistant Not specified Capable of killing resistant strains nih.gov
CD39 & CD117 Drug-resistant Mtb Bactericidal Effective against resistant strains nih.gov
Tebipenem (+ Clavulanate) MDR-TB, XDR-TB MIC ≤ 2 µg/mL Potent activity against highly resistant strains nih.gov
Imidazo[1,2-a]pyridine MDR-TB MIC90: 0.09 - 0.13 µM Potent inhibitor of MDR strains nih.govmdpi.com
Quinolizidine (Compound 11) MDR-TB MIC90: 0.86 µM Active against MDR strains nih.gov

Activity against Non-Replicating Persistent/Dormant Mycobacteria

A significant challenge in tuberculosis therapy is the presence of non-replicating or dormant bacilli, which exhibit phenotypic tolerance to many standard drugs. mdpi.com Therefore, a key goal in drug discovery is to identify compounds active against these persistent forms of Mtb. Various in vitro models, such as hypoxia (Wayne model) and nutrient starvation, are used to mimic the dormant state. mdpi.comnih.govnih.gov

Several novel inhibitors have shown promise in this area. The small molecule TCA1 was identified as having bactericidal activity against both replicating and non-replicating Mtb. bioworld.com InhA inhibitors have also been shown to be bactericidal against nutrient-starved, non-replicating Mtb. nih.gov In a hypoxic model, hydrazone compounds demonstrated notable activity. researchgate.net Similarly, combinations of drugs like rifampin, moxifloxacin (B1663623), and metronidazole (B1676534) have been shown to be effective at killing dormant bacilli. nih.gov Phytomolecules such as icariin (B1674258) have also shown inhibitory activity against dormant bacilli by targeting proteins like DosR. frontiersin.org

Intracellular Efficacy in Macrophage Models

Since Mtb is a facultative intracellular pathogen that primarily resides within host macrophages, evaluating a compound's ability to kill bacteria within this cellular environment is crucial. nih.govnih.govfrontiersin.org Macrophage infection models provide a more physiologically relevant context than axenic cultures, assessing the inhibitor's ability to penetrate host cells and exert its effect on intracellular bacilli. nih.govfrontiersin.orgproquest.com

A number of novel compounds have demonstrated good intracellular activity. GSK2556286 was identified through a macrophage-based screen and inhibits Mtb growth within human macrophages with a 50% inhibitory concentration (IC50) of 0.07 μM. asm.org Lysyl-tRNA synthetase inhibitors also showed good correlation between their extracellular MIC and their activity against Mtb growing inside macrophages. acs.org A benzene (B151609) amide ether (BAE) series, identified from a high-content screen of infected macrophages, exhibited potent intracellular activity with low cytotoxicity to the host cells. proquest.com Furthermore, delivering drugs via receptor-mediated pathways, such as conjugating p-aminosalicylic acid (PAS) to maleylated bovine serum albumin, has been shown to be nearly 100 times more effective at killing intracellular mycobacteria than the free drug. nih.gov

In Vivo Efficacy Assessment in Animal Models

Promising candidates from in vitro testing are advanced to in vivo efficacy studies, most commonly in murine models of tuberculosis. nih.gov These models, which include acute and chronic infection protocols in mouse strains like BALB/c and C57BL/6, are essential for evaluating a compound's efficacy within a complex living system. nih.govasm.orgatsjournals.orgnih.gov These studies assess the ability of an inhibitor to reduce the bacterial load in organs such as the lungs and spleen.

Several novel inhibitors have shown significant efficacy in animal models. GSK2556286 demonstrated dose-dependent activity in an acute TB infection model in C57BL/6 mice, with a 200 mg/kg dose resulting in a 1.8 log10 reduction in colony-forming units (CFU) compared to untreated mice. asm.org Early-stage lysyl-tRNA synthetase inhibitors, at a dose of 200 mg/kg, produced statistically significant reductions in bacterial load in an acute murine model, with reductions of up to 2.6 log10 CFU. acs.org The small molecule TCA1 was also found to be efficacious in both acute and chronic rodent models of TB, both as a monotherapy and in combination with first-line drugs. bioworld.com Spectinamides have also proven to be effective partner agents in various mouse models, showing synergistic activity with drugs like bedaquiline (B32110) and rifampicin. oup.com

Interactive Table: In Vivo Efficacy of Selected Inhibitors in Murine Models

Compound/Class Mouse Model Key Finding Source
GSK2556286 Acute infection (C57BL/6) 1.8 log10 CFU reduction in lungs asm.org
Lysyl-tRNA Synthetase Inhibitors Acute infection (C57BL/6) Up to 2.6 log10 CFU reduction in lungs acs.org
TCA-1 Acute and chronic models Efficacious alone and in combination with first-line drugs bioworld.com
Spectinamides (e.g., 1599) Chronic infection (BALB/c) Synergistic with rifampicin and pyrazinamide (B1679903) oup.com

Zebrafish Models of Mycobacterial Infection

The zebrafish (Danio rerio) has become a valuable in vivo model for studying mycobacterial pathogenesis and for the high-throughput screening of new anti-TB compounds. biologists.comwilddata.cn Due to the genetic similarity between M. tuberculosis and the natural fish pathogen Mycobacterium marinum, infection of zebrafish embryos with M. marinum recapitulates many key features of early human TB infection. biologists.comcreative-biogene.com

The primary advantages of the zebrafish model include the optical transparency of the embryos, which allows for real-time, in vivo imaging of host-pathogen interactions, granuloma formation, and disease progression. biologists.comnih.gov This model has provided significant insights into the early stages of infection, including the role of innate immunity and the mechanisms of granuloma development. biologists.comnih.gov The small size and rapid development of zebrafish embryos make them highly suitable for medium- to high-throughput screening of compound libraries to evaluate both in vivo efficacy and toxicity at early stages of drug development. biologists.combiologists.com

Research has demonstrated that the zebrafish model can be used to test the efficacy of various anti-TB drug candidates, including those that are poorly water-soluble when formulated in nanoparticles. biologists.comnih.gov For instance, studies have successfully used this model to identify compounds that significantly reduce the bacterial burden and improve survival in infected embryos. biologists.comnih.gov The model has also been used to test the effectiveness of established drugs and to identify compounds with favorable oral bioavailability. biologists.com Furthermore, the zebrafish system has been employed to study aspects of latent TB and to test the efficacy of host-targeted therapies. nih.gov

Other Relevant Animal Models (e.g., Guinea Pig Models)

For over a century, the guinea pig (Cavia porcellus) has been a significant animal model in TB research, largely because the disease progression in this species closely mirrors that in humans. nih.govukhsa.gov.uknih.gov Following a low-dose aerosol infection with M. tuberculosis, guinea pigs develop pulmonary granulomas with caseous necrosis and mineralization, which are hallmark pathological features of human TB. frontiersin.orgresearchgate.net This makes the guinea pig model particularly valuable for studying disease immunopathology and for evaluating the efficacy of new drugs and vaccines. frontiersin.orgnih.govukhsa.gov.uk

Guinea pigs are known to be more susceptible to TB than other models like mice. frontiersin.org This high susceptibility allows for the establishment of infection with very low doses of bacteria. nih.gov The bacterial burden and pathological changes can be monitored to assess the impact of therapeutic interventions. nih.govnih.gov The model has been a gold standard for testing vaccine efficacy and is increasingly being used to evaluate new drug regimens. asm.org

Historically, Robert Koch used guinea pigs to identify M. tuberculosis as the causative agent of TB. understandinganimalresearch.org.uk They were also the animal of choice for testing the BCG vaccine. nih.gov Today, the guinea pig model is considered a stringent test for anti-TB compounds because the necrotic lesions can harbor persistent bacteria that are difficult to eradicate, providing a robust system for assessing the sterilizing activity of a drug. researchgate.net Studies have successfully used this model to evaluate the efficacy of various compounds, including inhaled formulations of drugs like rifampicin and PA-824. researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential components of preclinical drug development for tuberculosis, providing critical information on the relationship between drug exposure and antimicrobial effect. eur.nloup.com PK describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while PD describes the drug's effect on the bacteria. nih.gov Integrating PK and PD data allows for the optimization of dosing strategies to maximize efficacy and minimize the risk of developing drug resistance. eur.nlwww.gov.uk

Preclinical PK/PD studies are conducted using a variety of in vitro and in vivo models. eur.nlcore.ac.uk In vitro models, such as static time-kill kinetics assays and dynamic hollow-fiber infection models, are used to characterize the killing activity of drugs against Mtb in various metabolic states and to determine key PD parameters. eur.nlnih.gov The central principle of PK/PD is that a predictable relationship exists between the concentration of the free (non-protein bound) drug and its antimicrobial effect. oup.com Key PK/PD indices that often correlate with efficacy for anti-TB agents include the ratio of the maximum free drug concentration to the minimum inhibitory concentration (fCmax/MIC) and the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC). oup.com

These preclinical models, including mouse, guinea pig, and hollow fiber systems, have been successfully used to identify optimal drug exposures and PK/PD parameters for both first-line and experimental anti-TB agents. oup.com For example, PK/PD analyses of fluoroquinolones showed a strong correlation in ranking their sterilizing activity, which was later confirmed in human studies. www.gov.uk Re-evaluation of the PK/PD of rifamycins (B7979662) has suggested that their activity could be improved by adjusting dosing strategies. www.gov.uk This integrated approach is vital for the rational development of new anti-TB drugs and combination regimens. www.gov.ukcore.ac.uk

Combination Therapy and Synergy Studies for Mycobacterium Tuberculosis Inhibitors

In Vitro Synergy with Existing Antitubercular Agents

The treatment of tuberculosis necessitates the use of combination therapy to prevent the emergence of drug resistance and to effectively kill the diverse populations of M. tuberculosis bacteria. frontiersin.org In vitro synergy studies are a critical first step in identifying promising new drug combinations. These studies systematically test pairs or higher-order combinations of compounds to determine if their combined effect is greater than the sum of their individual effects.

The most common method for evaluating synergy is the checkerboard assay, which measures the minimum inhibitory concentration (MIC) of two drugs, both alone and in combination. biorxiv.org The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), where a value of ≤0.5 typically indicates synergy. biorxiv.orgnih.gov

Numerous studies have identified synergistic interactions between novel inhibitors and existing antitubercular agents. For example, the combination of the experimental drugs SQ109 and TMC207 (bedaquiline) demonstrated synergy, improving the MIC of TMC207 by 4- to 8-fold and enhancing the rate of bacterial killing. nih.gov Fusidic acid has been shown to synergize with several antibiotics, including rifampicin, clarithromycin, linezolid (B1675486), and spectinomycin (B156147). biorxiv.org The repurposing of β-lactams in combination with β-lactamase inhibitors has also yielded promising results; tebipenem-clavulanic acid, in particular, has shown potent in vitro activity. asm.orgnih.gov Three-drug combination studies have also been performed, showing synergy, for instance, between rifampicin, isoniazid, and a third agent like a fluoroquinolone or clarithromycin. researchgate.net

The table below presents findings from various in vitro synergy studies.

Table 2: Examples of In Vitro Synergistic Drug Combinations Against M. tuberculosis
Drug Combination FICI Value Key Finding Source
SQ109 + TMC207 Not explicitly stated, but resulted in 4- to 8-fold MIC reduction for TMC207 The combination improved the MIC and enhanced the rate of killing compared to single drugs. nih.gov
Fusidic Acid + Spectinomycin ≤ 0.5 Displayed strong synergy, with a 4- to 16-fold reduction in the MIC for each drug. biorxiv.org
Fusidic Acid + Erythromycin 0.25 A synergistic interaction was observed against M. tuberculosis H37Rv. biorxiv.org
Tebipenem + Clavulanic Acid Not explicitly stated, but showed lower MICs than other combinations Showed more promising in vitro activity compared to meropenem-clavulanic acid. asm.orgnih.gov
Spectinomycin + Rifampin Synergistic (FICI ≤ 0.5) Strong synergy was observed against M. tuberculosis. nih.gov
Pa824 + Rifabutin (B1679326) Synergistic (FICI < 1.0) The combination of Pa824 and rifabutin showed synergy against Mtb. dovepress.com
Rifampicin + Isoniazid + Sitafloxacin 0.41 - 0.79 The three-drug combination showed significant synergy against clinical isolates. researchgate.net

In Vivo Synergy in Preclinical Models

While in vitro synergy screens are invaluable for initial screening, it is crucial to validate these findings in preclinical in vivo models to ensure the observed synergy translates to a therapeutic setting. frontiersin.org These studies evaluate whether a drug combination can more effectively reduce the bacterial load in infected animals compared to monotherapy.

Macrophage infection models serve as an important bridge between in vitro assays and animal models, as M. tuberculosis is an intracellular pathogen that resides within these immune cells. nih.gov For example, the synergistic combination of rifampicin, isoniazid, and spectinomycin (RIF-INH-SPT) was tested against intracellular bacilli in THP-1 macrophages and showed enhanced inhibitory activity compared to the individual drugs or the standard RIF-INH two-drug combination. nih.gov Similarly, combinations of spectinomycin with macrolides and azoles were found to be synergistic not only in vitro but also in a macrophage model of infection. nih.govresearchgate.net

Mouse models of TB infection are the primary platform for evaluating in vivo synergy. nih.gov Studies have demonstrated that drug combinations identified as synergistic in vitro can lead to improved outcomes in mice. The development of machine learning models trained on in vitro pairwise drug response data has enabled the prediction of treatment outcomes for higher-order combinations in the BALB/c relapsing mouse model. biorxiv.org This approach predicted that many novel combinations could be more effective than the BPaL (bedaquiline + pretomanid (B1679085) + linezolid) regimen. biorxiv.org The chronic progressive zebrafish infection model has also proven useful for testing combination therapies, including those involving host-targeted drugs. nih.gov These in vivo studies are essential for identifying the most promising drug regimens to advance into clinical trials. nih.gov

Mechanisms of Synergistic Interactions

The use of combination therapy is a cornerstone of treating tuberculosis (TB) to enhance efficacy and prevent the emergence of drug resistance. The synergistic interactions between different anti-tubercular agents are often complex and multifaceted. Understanding the underlying mechanisms of this synergy is crucial for the rational design of novel, more effective treatment regimens. These mechanisms can be broadly categorized into several key areas: enhancing intracellular drug concentration by disrupting the cell envelope or inhibiting efflux pumps, modulating the expression of drug targets, and the concurrent inhibition of multiple essential metabolic pathways.

Enhancing Intracellular Drug Concentration

A primary mechanism for synergy involves increasing the concentration of an antibiotic within the Mycobacterium tuberculosis cell to a level that is more effective. This can be achieved by compromising the bacterium's formidable cell wall or by disabling its efflux pump machinery.

Disruption of the Cell Wall: The mycobacterial cell wall is a complex and relatively impermeable barrier that protects the bacterium from many antibiotics. nih.govnih.gov Inhibitors that target the synthesis or integrity of this wall can increase the permeability of the cell envelope, thereby facilitating the entry of other drugs. nih.govresearchgate.net For instance, research has shown that combining cell wall-degrading enzymes like LysB and α-amylase with a surfactant can potently inhibit M. tuberculosis growth. nih.govbiorxiv.org The α-amylase, while having no intrinsic anti-mycobacterial activity, is thought to disrupt the α-glucan capsule, allowing LysB to access and hydrolyze its target in the mycomembrane. biorxiv.org Similarly, other cell wall inhibitors have been demonstrated to increase the cellular accumulation of rifampicin, correlating with increased cell permeability. nih.govresearchgate.net

Inhibition of Efflux Pumps: M. tuberculosis possesses numerous efflux pumps that actively expel antibiotics from the cell, contributing to intrinsic drug resistance. nih.gov Efflux pump inhibitors (EPIs) can block this mechanism, leading to the accumulation of co-administered drugs and restoring their potency. oup.comtandfonline.com For example, the strong synergy between spectinomycin and chlorpromazine (B137089) (CPZ) has been attributed to CPZ's ability to inhibit the Rv1258c efflux pump, which is responsible for extruding spectinomycin. nih.gov This mechanism is not exclusive to spectinomycin; CPZ also exhibits synergy with other drugs like isoniazid, rifampicin, and bedaquiline, suggesting it may disable multiple efflux systems. nih.gov Other compounds, such as verapamil (B1683045) and piperine, have also been identified as potential EPIs that can enhance the activity of existing anti-TB drugs. nih.govtandfonline.com

Table 1: Synergistic Interactions via Enhanced Intracellular Drug Concentration

Drug CombinationProposed Mechanism of SynergyReference(s)
Cell Wall Inhibitors + RifampicinIncreased cell wall permeability leads to higher intracellular rifampicin accumulation. nih.govresearchgate.net
LysB + α-amylase + Polysorbate 80Collaborative disruption of the α-glucan capsule and mycomembrane, enhancing enzyme access. nih.govbiorxiv.org
Spectinomycin + ChlorpromazineChlorpromazine inhibits the Rv1258c efflux pump, increasing intracellular spectinomycin levels. nih.gov
Isoniazid/Rifampicin/Bedaquiline + ChlorpromazineInhibition of various efflux systems by chlorpromazine potentiates partner drugs. nih.gov
Various antibiotics + Verapamil/PAβNInhibition of efflux pumps leads to increased intracellular concentration of antibiotics. nih.gov

Modulation of Drug Target Expression

Synergy can also occur when one drug influences the expression or activity of the target of another drug. A well-documented example is the interaction between isoniazid (INH) and ethambutol (B1671381) (EMB), two first-line anti-TB drugs. nih.govresearchgate.net

Isoniazid requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) and primarily targets the enoyl-acyl carrier protein reductase, InhA, which is essential for mycolic acid synthesis. nih.govyoutube.com Research has revealed that ethambutol binds to a transcriptional repressor, EtbR (encoded by the Rv0273c gene). nih.gov This binding event stimulates EtbR's ability to bind to the promoter region of the inhA gene, repressing its transcription. nih.govresearchgate.net The resulting decrease in InhA levels makes the bacterium more susceptible to the effects of isoniazid. nih.govnih.gov Therefore, ethambutol potentiates isoniazid's bactericidal activity by lowering the expression of its molecular target. nih.gov

Table 2: Synergistic Interactions via Modulation of Drug Target Expression

Drug CombinationProposed Mechanism of SynergyReference(s)
Isoniazid (INH) + Ethambutol (EMB)EMB binds to the transcriptional repressor EtbR, which then represses the expression of inhA (the target of INH), increasing INH susceptibility. nih.govresearchgate.netnih.gov

Concurrent Inhibition of Multiple Pathways

Targeting multiple, distinct essential pathways simultaneously is another effective strategy for achieving synergy. This approach can lead to a more profound disruption of bacterial physiology than inhibiting a single pathway.

Inhibitors of the mycolic acid transporter MmpL3, which is crucial for cell wall assembly, have been shown to act synergistically with several other anti-tubercular agents. nih.gov Checkerboard assays revealed synergistic interactions between MmpL3 inhibitors (such as indolcarboxamides and adamantyl ureas) and drugs like rifampin (targeting RNA synthesis), bedaquiline (targeting ATP synthase), and clofazimine (B1669197) (mechanism not fully elucidated but involves membrane function). nih.gov The loss of these synergistic effects in an MmpL3-mutant strain confirmed that the interaction was dependent on the inhibition of MmpL3. nih.gov

Similarly, combination screens have identified synergy between the protein synthesis inhibitor spectinomycin and compounds from different classes, including macrolides and azoles. nih.govasm.org Spectinomycin also shows strong synergy with rifampin. nih.govasm.org The combination of bedaquiline, pretomanid, and linezolid (BPaL) is another example where drugs with different targets (ATP synthase, mycolic acid synthesis, and protein synthesis, respectively) work together to produce a potent bactericidal and sterilizing effect. tandfonline.comnih.gov Furthermore, combinations of oral beta-lactams, such as cefadroxil (B1668780) and tebipenem (with clavulanate), have demonstrated synergy, likely through the simultaneous inhibition of different penicillin-binding proteins involved in peptidoglycan synthesis. oup.com

Table 3: Synergistic Interactions via Concurrent Inhibition of Multiple Pathways

Drug CombinationProposed Mechanism of SynergyReference(s)
MmpL3 Inhibitors (e.g., Indolcarboxamides) + Rifampin/Bedaquiline/ClofazimineSimultaneous inhibition of cell wall transport (MmpL3) and RNA synthesis, ATP synthesis, or other targets. nih.gov
Spectinomycin + RifampinCombined inhibition of protein synthesis (30S ribosome) and RNA synthesis (RNA polymerase). nih.govasm.org
Bedaquiline + Pretomanid + Linezolid (BPaL)Concurrent targeting of ATP synthase, mycolic acid synthesis, and protein synthesis. tandfonline.comnih.gov
Bedaquiline + Pretomanid + Moxifloxacin + Pyrazinamide (BPaMZ)Combined targeting of ATP synthase, mycolic acid synthesis, DNA gyrase, and an unknown target of pyrazinamide. nih.govdrugbank.com
Delamanid (B1670213) + BedaquilineSynergistic effect against drug-resistant isolates, likely through combined disruption of cell wall synthesis and energy metabolism. nih.gov
Oral Beta-Lactams (e.g., Cefadroxil + Tebipenem) + ClavulanateSimultaneous inhibition of multiple penicillin-binding proteins involved in cell wall synthesis. oup.com

Sequential and Other Mechanisms

The timing and sequence of drug administration can also influence their combined effect. An in vitro study using a human macrophage model showed that combining rifampin and pyrazinamide resulted in an enhanced bacteriostatic effect. nih.gov Notably, the study found that adding pyrazinamide two days after the introduction of rifampin enhanced the combined killing effect, whereas reversing the order produced a weaker result than simultaneous administration. nih.gov This suggests a potential sequential mechanism where rifampin's initial action creates conditions that make the bacteria more susceptible to pyrazinamide. However, other studies in mouse models have pointed to a complex, sometimes antagonistic relationship between isoniazid and the rifampin-pyrazinamide combination, indicating that these interactions can be highly dependent on the specific context and model system. asm.orgjohnshopkins.edu

Challenges and Future Perspectives in Mycobacterium Tuberculosis Inhibitor Development

Addressing the Emergence of Drug Resistance

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis poses a significant threat to global health, limiting treatment options and worsening patient outcomes. acs.orgbjid.org.br MDR-TB is characterized by resistance to the two most potent first-line anti-TB drugs, isoniazid (B1672263) and rifampicin (B610482). mdpi.com XDR-TB exhibits further resistance to fluoroquinolones and at least one of the second-line injectable drugs. mdpi.comnih.gov These forms of resistance can arise from genetic mutations in the bacterium, often due to inadequate or incomplete treatment, which allows resistant strains to proliferate. bjid.org.brresearchgate.net The intrinsic resistance of Mtb is also a factor, attributed to its thick, waxy cell envelope and the presence of enzymes that can degrade or modify drugs. acs.org

To counter this growing crisis, research is focused on several key strategies. A primary goal is the development of new drugs with novel mechanisms of action that can circumvent existing resistance pathways. researchgate.netnih.gov This involves identifying and targeting unique sites within the bacterium. acs.orgnih.gov Additionally, there is an emphasis on creating treatment regimens that are not only effective against resistant strains but are also better tolerated by patients to improve adherence and prevent the further development of resistance. nih.gov The mismanagement of TB cases, including prescription errors and patient non-compliance, has been identified as a critical risk factor for the evolution of resistance, highlighting the need for more robust treatment strategies and patient support. mdpi.com

Identification and Validation of Novel Drug Targets

The challenge of drug resistance underscores the urgent need to discover and validate new drug targets within M. tuberculosis. nih.govnih.gov A validated target is a biological molecule, typically a protein or enzyme, that is essential for the bacterium's growth or survival, and can be modulated by a drug. nih.govresearchgate.net The sequencing of the Mtb genome has been a crucial step, allowing scientists to identify numerous potential targets. nih.govresearchgate.net

Key areas of focus for new targets include:

Cell Wall Synthesis: The unique and complex cell wall of Mtb is a prime target. Enzymes like decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) and polyketide synthase 13 (Pks13) are essential for building this protective barrier. frontiersin.orgtamu.edu DprE1 is the target for a class of compounds known as benzothiazinones (BTZs), while the recently identified compound CMX410 has shown potential by targeting Pks13. tamu.eduresearchgate.net

Energy Metabolism: M. tuberculosis requires oxidative phosphorylation to generate energy for its survival. researchgate.netmdpi.com Targeting components of this pathway, such as ATP synthase, has proven effective. Bedaquiline (B32110), a diarylquinoline, functions by inhibiting this enzyme. frontiersin.orgmdpi.com

DNA and Protein Synthesis: Enzymes crucial for DNA replication and protein synthesis are also attractive targets. DNA gyrase and RNA polymerase are established targets for fluoroquinolones and rifampicin, respectively. nih.govfrontiersin.org More recently, enzymes like thymidylate kinase and lysyl-tRNA synthetase (LysRS) are being explored as novel targets for inhibitor development. bohrium.comacs.org

Polyamine Metabolism: Recent discoveries have highlighted the importance of polyamine metabolism for the survival of mycobacteria, making the enzymes in this pathway promising targets for new inhibitors. mdpi.com

The process of validating these targets is critical and involves demonstrating their essentiality for bacterial growth, a step that is crucial before significant resources are invested in drug development. nih.gov

Development of Advanced Screening Platforms and Models

The discovery of new Mtb inhibitors has been significantly enhanced by the development of sophisticated screening platforms. Traditional high-throughput screening (HTS) of large chemical libraries remains a valuable tool. nih.gov However, the limitations of these methods, particularly the difficulty of working with the slow-growing and pathogenic Mtb in a Biosafety Level-3 environment, have driven innovation in this field. nih.gov

Recent advancements include:

Physiologically Relevant Host-Pathogen Models: To better mimic human infection, screening is moving towards using more complex cellular models. Macrophages derived from human induced pluripotent stem cells (hiPSC-Macs) offer a more physiologically relevant environment to test compounds against intracellular Mtb. asm.org This allows for the identification of compounds that target host-pathogen interactions, not just the bacteria directly. asm.org

Advanced Reporter Strains: The development of autoluminescent Mtb strains, which produce light without the need for external substrates, has streamlined the screening process. biorxiv.org These strains allow for the rapid and real-time assessment of drug activity, particularly against non-replicating or "persistent" bacteria, which are a major challenge in TB treatment. biorxiv.org

Miniaturization and Automation: Assays have been miniaturized to 384-well formats, increasing throughput and reducing the cost of screening vast compound libraries. asm.orgresearchgate.net Automation has further accelerated the process, enabling the screening of hundreds of thousands of compounds efficiently. asm.orgasm.org

Target-Based Screening: In addition to phenotypic screening (which looks for compounds that kill the bacteria), target-based screening focuses on identifying inhibitors for a specific, validated enzyme. asm.org A luminescence-coupled assay was recently developed to screen for inhibitors of mycothione (B1250312) reductase, an enzyme that protects Mtb from oxidative stress. asm.org

These advanced platforms are expanding the repertoire of potential anti-TB compounds by enabling screening under diverse and more clinically relevant conditions. asm.orgbiorxiv.org

Integration of Omics Data and Systems Biology in Inhibitor Research

The integration of "omics" data—genomics, transcriptomics, proteomics, and metabolomics—with systems biology is providing a more holistic understanding of TB. nih.govnih.gov Systems biology uses computational and mathematical models to analyze the complex interactions within biological systems. nih.gov This approach can offer deep insights into the mechanisms of TB and help optimize treatment strategies. nih.govnih.gov

By analyzing the complete set of genes (genomics) or expressed RNA (transcriptomics) of both the host and the pathogen, researchers can identify biomarkers that predict disease progression, virulence, and drug resistance. nih.gov Proteomics (the study of proteins) and metabolomics (the study of small molecules) provide further layers of information about the cellular processes affected by infection and treatment. A chemical systems biology approach has been used to identify that existing drugs, like entacapone (B1671355) (used for Parkinson's disease), could be repurposed to treat TB by inhibiting the InhA enzyme. plos.org

Systems pharmacology, a branch of systems biology, combines these datasets with pharmacokinetic and pharmacodynamic modeling to better understand how drugs are distributed in the body and their effects on the bacteria. nih.gov This can help in designing more effective drug combinations and individualizing therapy based on the specific characteristics of the patient and the infecting Mtb strain. nih.gov While these approaches are still developing, they hold the potential to move TB treatment from a standardized regimen to a more precise, personalized approach. nih.gov

Role of Artificial Intelligence and Machine Learning in Accelerating Inhibitor Discovery

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery of new Mtb inhibitors. ersnet.org The complexity of the Mtb organism and the vast number of potential chemical compounds make traditional drug discovery a slow and expensive process. ersnet.orgnih.gov AI can significantly streamline this pipeline. ersnet.orgmdpi.com

Key applications of AI and ML in TB drug discovery include:

Virtual Screening: ML algorithms can rapidly screen millions of digital compounds to predict their potential activity against Mtb, saving immense time and resources compared to physical screening. mdpi.comucf.edu For example, one project used AI to narrow down a list of over 2 million compounds to fewer than 100 top candidates for laboratory testing. ucf.edu

Predictive Modeling: Machine learning models are trained on existing data of molecules with known activity against Mtb. nih.govresearchgate.net These models, using algorithms like random forest and deep neural networks, can then classify new, untested compounds as likely active or inactive. bohrium.comnih.govresearchgate.net

Mechanism of Action Identification: A novel technology called MorphEUS combines high-throughput imaging with machine learning to analyze morphological changes in Mtb cells after exposure to a drug. newswise.com This provides clues about how the drug works and can correctly categorize drugs based on their mechanism of action with high accuracy. newswise.com This is crucial for designing effective combination therapies.

Image Analysis: AI-powered image analysis is overcoming challenges in studying Mtb, which is notoriously difficult to visualize due to its clumpy nature. news-medical.netazorobotics.com Deep learning can detect subtle patterns in cell shape that are invisible to the human eye, revealing how different compounds affect the bacteria. news-medical.netazorobotics.com

While the success of these AI tools depends on large, high-quality datasets for training, they represent a new frontier in the effort to overcome drug resistance and discover novel treatments more efficiently. ersnet.orgmdpi.com

Strategies for Developing Inhibitors with Shortened Treatment Regimens

The standard treatment for drug-susceptible TB is a lengthy process, typically lasting six months. acs.orgnih.gov This long duration can lead to poor patient adherence, which in turn increases the risk of treatment failure and the development of drug resistance. nih.gov A primary goal of modern TB drug development is therefore to create shorter, highly effective treatment regimens. nih.govnih.gov

Several strategies are being pursued to achieve this:

New and Repurposed Drugs: Recent clinical trials have provided evidence for new treatment-shortening regimens. A four-month regimen combining isoniazid, rifapentine (B610483), moxifloxacin (B1663623), and pyrazinamide (B1679903) has been shown to be as effective as the standard six-month course for drug-susceptible TB. ersnet.orgmedscape.com For drug-resistant TB, a six-month, all-oral regimen of bedaquiline, pretomanid (B1679085), and linezolid (B1675486) (BPaL), sometimes with the addition of moxifloxacin, has been a major breakthrough. ersnet.org

Optimizing Existing Drugs: Researchers are re-evaluating first-line drugs like rifampicin and its derivative, rifapentine, to optimize their efficacy in shorter regimens. nih.gov Animal model studies suggest that regimens based on rifapentine and moxifloxacin could potentially shorten therapy by at least two months. nih.gov

Patient Stratification: There is a growing recognition that a one-size-fits-all approach to TB treatment may not be optimal. tbdrugaccelerator.orgospfound.org Future strategies may involve stratifying patients based on host and pathogen factors to deliver a tailored drug regimen for the appropriate duration, avoiding the overtreatment of many patients. nih.govtbdrugaccelerator.orgospfound.org

These advances are paving the way for a new era of TB therapy that is shorter, simpler, and more effective, which is critical for improving global TB control. ersnet.orgnih.gov

Q & A

Q. How can researchers identify novel targets for Mycobacterium tuberculosis (Mtb) inhibitors using bioinformatics tools?

Methodological Answer:

  • Step 1 : Prioritize essential enzymes in Mtb metabolism (e.g., cytochrome bc1 oxidase, siderophore biosynthesis enzymes) using genome-wide knockout studies and databases like TBScreen or Mycobrowser .
  • Step 2 : Perform sequence alignment (BLAST) and structural homology modeling (SWISS-MODEL) to identify conserved catalytic sites .
  • Step 3 : Validate target druggability via computational tools like Schrödinger’s SiteMap or DoGSiteScorer to assess binding pocket properties .
  • Key Resource : UniProt annotations for Mtb enzyme function and substrate specificity .

Q. What computational strategies are optimal for screening potential Mtb inhibitors?

Methodological Answer:

  • Virtual Screening : Use molecular docking (AutoDock Vina, Glide) to rank ligands by binding affinity to validated targets like QcrB or MbtA .
  • Dynamic Validation : Refine docking hits with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess ligand stability under physiological conditions .
  • Limitation Mitigation : Cross-validate results with multiple scoring functions (e.g., MM/GBSA, Prime) to reduce false positives .
  • Key Tool : UCSF Chimera for visualizing ligand-target interactions and hydrogen bonding patterns .

Q. How should researchers design in vitro assays to validate inhibitor efficacy?

Methodological Answer:

  • MIC Determination : Use microdilution assays in Middlebrook 7H9 broth, with resazurin as a viability indicator for rapid readouts .
  • Cytotoxicity Testing : Parallel screening in mammalian cell lines (e.g., HEK-293) to ensure selectivity .
  • Data Standardization : Normalize growth inhibition to positive controls (e.g., isoniazid) and account for compound solubility (DMSO controls) .
  • Reference : CLSI guidelines for mycobacterial susceptibility testing .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental inhibitor activity?

Methodological Answer:

  • Scenario : A compound shows strong docking affinity but poor in vitro activity.
  • Step 1 : Re-examine target flexibility via enhanced sampling MD (e.g., metadynamics) to identify cryptic binding pockets .
  • Step 2 : Quantify binding free energy with alchemical methods (e.g., thermodynamic integration) .
  • Step 3 : Test for off-target effects using proteomics (LC-MS/MS) to identify unintended interactions .
  • Case Study : Discrepancies in Ursolic acid’s predicted vs. observed QcrB inhibition were resolved by modeling protonation states at varying pH .

Q. What strategies improve the in vivo predictive power of in silico Mtb inhibitor models?

Methodological Answer:

  • Physiological Modeling : Incorporate host-pathogen metabolic interactions via flux balance analysis (COBRA Toolbox) to simulate nutrient competition .
  • PK/PD Integration : Use GastroPlus or Simcyp to model drug absorption, distribution, and Mtb compartment-specific efficacy (e.g., granuloma penetration) .
  • Validation : Compare in silico predictions with murine infection models, focusing on bacterial burden reduction in lungs .

Q. How can multi-omics data (proteomics, metabolomics) enhance inhibitor discovery?

Methodological Answer:

  • Proteomics : Identify dysregulated pathways in Mtb treated with sub-MIC inhibitors via label-free quantitation (MaxQuant) .
  • Metabolomics : Use NMR or LC-MS to detect accumulation of toxic intermediates (e.g., reactive oxygen species) in inhibitor-exposed Mtb .
  • Integration : Apply pathway enrichment tools (KEGG, STRING) to map omics data onto metabolic networks and prioritize synergistic targets .

Data Analysis and Validation

Q. How should researchers address variability in Mtb inhibitor susceptibility across strains?

Methodological Answer:

  • Strain Selection : Include diverse lineages (e.g., Beijing, CAS) in screening panels to assess cross-resistance .
  • Genetic Analysis : Perform whole-genome sequencing to correlate resistance mutations (e.g., katG for isoniazid) with inhibitor response .
  • Statistical Framework : Use mixed-effects models to account for strain-specific variability in MIC distributions .

Q. What metrics are critical for benchmarking novel Mtb inhibitors against existing drugs?

Methodological Answer:

  • Potency : IC50/MIC90 values relative to first-line drugs (e.g., rifampicin MIC90 ≤ 0.5 µg/mL) .
  • Selectivity Index : Ratio of mammalian cell cytotoxicity (CC50) to Mtb MIC .
  • Resistance Propensity : Frequency of resistance (FoR) calculated via fluctuation assays .

Future Directions

Q. How can machine learning accelerate Mtb inhibitor discovery?

Methodological Answer:

  • Feature Engineering : Train models on descriptors like molecular fingerprints, ADMET properties, and target engagement data .
  • Active Learning : Iteratively refine screening libraries using Bayesian optimization to prioritize high-confidence candidates .
  • Challenge : Limited high-quality Mtb inhibitor datasets require federated learning across research consortia .

Q. What experimental frameworks support the development of combination therapies for drug-resistant TB?

Methodological Answer:

  • Synergy Screening : Use checkerboard assays to identify additive or synergistic pairs (FIC index ≤ 0.5) .
  • Transcriptomic Profiling : RNA-seq to map collateral sensitivity networks in MDR-Mtb .
  • Regulatory Strategy : Align preclinical data with WHO Target Product Profiles for combination regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.